Daraxonrasib
Description
Properties
CAS No. |
2765081-21-6 |
|---|---|
Molecular Formula |
C44H58N8O5S |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
trans-(1S,2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1 |
InChI Key |
FVICRBSEYSHKFY-JYQNNKODSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Darolutamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darolutamide (B1677182) is a structurally distinct, potent second-generation androgen receptor inhibitor (ARI) that has demonstrated significant clinical efficacy in the treatment of non-metastatic and metastatic hormone-sensitive prostate cancer. This document provides a comprehensive technical overview of the mechanism of action of darolutamide, with comparative data for other second-generation ARIs, enzalutamide (B1683756) and apalutamide (B1683753). Detailed experimental protocols for key assays, quantitative data from pivotal clinical trials, and visualizations of relevant biological pathways are presented to offer a thorough understanding for researchers and drug development professionals.
Core Mechanism of Action: Androgen Receptor Inhibition
Prostate cancer cell growth is predominantly driven by androgen receptor (AR) signaling. Darolutamide, along with enzalutamide and apalutamide, exerts its therapeutic effect by competitively inhibiting this pathway at multiple critical steps.[1][2][3]
1.1. Competitive Binding to the Androgen Receptor Ligand-Binding Domain
Darolutamide binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This competitive inhibition is the initial and crucial step in disrupting AR signaling. While direct comparative studies are limited, preclinical data indicate that all three second-generation ARIs have a higher binding affinity for the AR than first-generation antiandrogens like bicalutamide.[5]
1.2. Inhibition of Androgen Receptor Nuclear Translocation
Upon androgen binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus. Darolutamide binding to the AR prevents this critical translocation step.[1][3] By sequestering the AR in the cytoplasm, darolutamide effectively blocks its access to the nuclear machinery required for gene transcription.
1.3. Impediment of AR-Mediated Transcription
Even if some AR molecules were to translocate to the nucleus, darolutamide further inhibits the signaling cascade by preventing the binding of the AR to androgen response elements (AREs) on the DNA.[1][3] This blockade of DNA binding and the subsequent recruitment of co-activator proteins ultimately halts the transcription of AR-dependent genes that are essential for prostate cancer cell proliferation and survival.[4][6]
Quantitative Preclinical Data
The following table summarizes key in vitro data for darolutamide and its comparators, enzalutamide and apalutamide.
| Parameter | Darolutamide | Enzalutamide | Apalutamide | Reference(s) |
| AR Binding Affinity (IC50) | 26 nM (cell-based) | 21.4 nM (cell-free), 26 nM (cell-based) | 16 nM (cell-free) | [1][4][5] |
Note: IC50 values can vary depending on the assay conditions (cell-free vs. cell-based) and the specific cell lines used.
Clinical Efficacy in Pivotal Trials
The efficacy and safety of darolutamide have been established in the ARAMIS clinical trial for non-metastatic castration-resistant prostate cancer (nmCRPC). The following tables provide a comparative summary of the key outcomes from the pivotal trials for darolutamide (ARAMIS), enzalutamide (PROSPER), and apalutamide (SPARTAN).
Efficacy Outcomes
| Endpoint | ARAMIS (Darolutamide) | PROSPER (Enzalutamide) | SPARTAN (Apalutamide) | Reference(s) |
| Metastasis-Free Survival (MFS) - Median | 40.4 months | 36.6 months | 40.5 months | [7][8][9] |
| MFS - Hazard Ratio (HR) vs. Placebo | 0.41 (95% CI: 0.34–0.50) | 0.29 (95% CI: 0.24–0.35) | 0.28 (95% CI: 0.23–0.35) | [7][8][9] |
| Overall Survival (OS) - Median | Not Reached (at final analysis) | 67.0 months | 73.9 months | [10][11][12] |
| OS - Hazard Ratio (HR) vs. Placebo | 0.69 (95% CI: 0.53–0.88) | 0.73 (95% CI: 0.61–0.89) | 0.78 (95% CI: 0.64–0.96) | [10][11][12] |
Key Adverse Events (Grade ≥3)
| Adverse Event | ARAMIS (Darolutamide) | PROSPER (Enzalutamide) | SPARTAN (Apalutamide) | Reference(s) |
| Fatigue | 0.6% | 3% | 0.6% | [13][14][15] |
| Hypertension | 3.1% | 5% | 7.6% | [13][14][15] |
| Falls | 0.5% | 0.5% | 1.0% | [13][14][15] |
| Fractures | 1.1% | 1.4% | 2.7% | [13][14][15] |
| Rash | 0.3% | Not Reported | 5.2% | [13][15] |
| Seizure | 0.2% | <1% | 0.2% | [13][14][15] |
Pharmacokinetic Profile
The pharmacokinetic properties of darolutamide contribute to its clinical profile. The following table summarizes key pharmacokinetic parameters.
| Parameter | Darolutamide | Enzalutamide | Apalutamide | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | 1 hour | 2 hours | [10][13][16] |
| Terminal Half-life (t1/2) | ~20 hours | 5.8 days | ~3 days | [17][18] |
| Metabolism | CYP3A4, UGT1A9, UGT1A1 | CYP2C8, CYP3A4 | CYP2C8, CYP3A4 | [2][17][18] |
| Active Metabolite(s) | Keto-darolutamide | N-desmethyl enzalutamide | N-desmethyl apalutamide | [2][17][18] |
| Protein Binding | 92% (darolutamide), 99.8% (keto-darolutamide) | ~98% | ~96% | [1][2][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical assessment of darolutamide and other ARIs are provided below.
5.1. Androgen Receptor Competitive Binding Assay (Radioligand)
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
Materials:
-
Purified recombinant human AR protein (or cell lysates containing AR)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone)
-
Test compound (darolutamide) and competitor standards
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compound and competitor standards.
-
In a multi-well plate, incubate a fixed concentration of AR protein with the various concentrations of the test compound or standards.
-
Add a fixed concentration of the radiolabeled androgen to each well and incubate to allow for competitive binding to reach equilibrium.
-
Separate the AR-bound radioligand from the unbound radioligand (e.g., using filtration or size-exclusion chromatography).
-
Quantify the amount of bound radioligand in each sample using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
5.2. AR Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus in response to androgens and the inhibitory effect of test compounds.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Test compound (darolutamide) and androgen (e.g., DHT)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Protocol:
-
Seed prostate cancer cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound (darolutamide) for a specified period.
-
Stimulate the cells with an androgen (e.g., DHT) to induce AR nuclear translocation. Include control groups with no treatment, androgen only, and test compound only.
-
Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with a primary antibody specific for the AR.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of the AR using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation and its inhibition by the test compound.
-
5.3. AR-Mediated Transcription Assay (Luciferase Reporter Gene)
This assay measures the transcriptional activity of the AR by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.
-
Materials:
-
Prostate cancer cell line (e.g., LNCaP) or a suitable host cell line
-
Expression vector for human AR (if the host cell line does not endogenously express it)
-
Luciferase reporter plasmid containing an androgen-responsive promoter (e.g., PSA promoter) driving the expression of the luciferase gene
-
Transfection reagent
-
Test compound (darolutamide) and androgen (e.g., DHT)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the AR expression vector (if necessary) and the luciferase reporter plasmid.
-
Treat the transfected cells with the test compound (darolutamide) for a specified period.
-
Stimulate the cells with an androgen (e.g., DHT) to activate AR-mediated transcription. Include appropriate control groups.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence produced by the luciferase enzyme using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compound to determine its inhibitory effect on AR-mediated transcription.
-
Visualizations
The following diagrams illustrate the core mechanism of action of darolutamide and a typical experimental workflow.
Caption: Darolutamide's mechanism of action in inhibiting androgen receptor signaling.
Caption: A typical experimental workflow for an AR nuclear translocation assay.
References
- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 7, Adverse Events - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors | Semantic Scholar [semanticscholar.org]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The characteristics of adverse reactions of three anti-prostate cancer drugs based on Vigiaccess database and bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cda-amc.ca [cda-amc.ca]
- 13. Phase 3 PROSPER Trial Shows XTANDI® (enzalutamide) Significantly Reduced the Risk of Metastasis or Death by 71 Percent in Men with Non-Metastatic Castration-Resistant Prostate Cancer | Pfizer [pfizer.com]
- 14. urologytimes.com [urologytimes.com]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 18. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
RMC-6236: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery and synthesis of RMC-6236 (daraxonrasib), a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor. RMC-6236 represents a paradigm shift in targeting RAS-driven cancers by employing a novel tri-complex mechanism to inhibit the active, GTP-bound state of RAS proteins.
Discovery and Rationale
Oncogenic RAS mutations are prevalent in a significant portion of human cancers, including pancreatic, lung, and colorectal cancers.[1] For decades, RAS was considered an "undruggable" target. The discovery of RMC-6236 by Revolution Medicines stemmed from an innovative approach to target the active RAS(ON) conformation, which is responsible for downstream oncogenic signaling.[2][3]
The core concept behind RMC-6236 is the formation of a stable ternary complex, or "tri-complex," involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the active RAS-GTP.[2][3] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting the aberrant signaling cascades that drive tumor growth and proliferation.[1][4] This "molecular glue" approach allows for the inhibition of multiple RAS isoforms and mutants.[1]
Mechanism of Action: The Tri-Complex Inhibition of RAS(ON)
RMC-6236 operates through a unique mechanism of action that distinguishes it from previous RAS inhibitors that target the inactive GDP-bound (RAS(OFF)) state. The process can be summarized as follows:
-
Binding to Cyclophilin A (CypA): RMC-6236 first binds to the abundant intracellular protein, cyclophilin A.[2]
-
Conformational Change and RAS(ON) Recognition: This binding event induces a conformational change in RMC-6236, enabling it to selectively recognize and bind to the active, GTP-bound conformation of RAS (RAS(ON)).
-
Tri-Complex Formation: The RMC-6236/CypA binary complex then engages with RAS(ON), forming a stable tri-complex.
-
Inhibition of Downstream Signaling: This tri-complex effectively blocks the effector-binding domain of RAS, preventing its interaction with downstream signaling proteins like RAF and PI3K. This leads to the suppression of the MAPK and PI3K/AKT pathways.[1]
Synthesis of RMC-6236
The chemical synthesis of RMC-6236 is a multi-step process. A representative synthesis is described in the supplementary information of the primary discovery publication. While the full detailed protocol is extensive, a high-level overview of the synthetic strategy is presented below. The synthesis involves the careful construction of the macrocyclic core and the subsequent attachment of the side chains that are crucial for its binding to CypA and RAS.
A detailed, step-by-step synthesis protocol can be found in the supplementary materials of the Journal of Medicinal Chemistry article, "Discovery of this compound (RMC-6236), a Potent and Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor for the Treatment of Patients with Multiple RAS-Addicted Cancers."[3]
Preclinical and Clinical Data
Biochemical and Cellular Activity
RMC-6236 has demonstrated potent and broad activity against various RAS isoforms and mutants in biochemical and cellular assays.
| Assay Type | Target | EC50 / IC50 (nM) | Reference |
| Biochemical | Wild-Type KRAS | 28-220 | [5] |
| Wild-Type NRAS | 28-220 | [5] | |
| Wild-Type HRAS | 28-220 | [5] | |
| Multiple Oncogenic RAS Variants | 28-220 | [5] | |
| Cell Viability | HPAC (KRAS G12D) | 1.2 | [5] |
| Capan-2 (KRAS G12V) | 1.4 | [5] |
In Vivo Efficacy in Xenograft Models
In preclinical xenograft models of various human cancers, RMC-6236 has shown significant anti-tumor activity.[6]
| Cancer Type | Xenograft Model | RMC-6236 Dose | Outcome | Reference |
| Pancreatic | Capan-2 (KRAS G12V) | 10-25 mg/kg, daily | Dose-dependent tumor regressions | [6] |
| NSCLC | NCI-H358 (KRAS G12C) | 25 mg/kg, daily | Deep tumor regressions | [6] |
| Pancreatic | HPAC (KRAS G12D) | 25 mg/kg, daily | Deep tumor regressions | [6] |
Clinical Trial Data
Early phase clinical trials have demonstrated a manageable safety profile and encouraging anti-tumor activity for RMC-6236 in patients with advanced solid tumors harboring RAS mutations.
| Trial Phase | Cancer Type | Patient Population | Key Findings | Reference |
| Phase 1/1b | Pancreatic Ductal Adenocarcinoma (PDAC) | Previously treated, RAS mutant | Manageable safety, encouraging efficacy, and deep reductions in RAS mutant ctDNA. | [7] |
| Phase 1/1b | Non-Small Cell Lung Cancer (NSCLC) | KRAS G12X mutant | 38% Objective Response Rate (ORR) and 85% Disease Control Rate (DCR). | [8] |
| Phase 1/1b | Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12X mutant | 20% ORR and 87% DCR. | [8] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
A common method to assess the anti-proliferative activity of RMC-6236 is the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of RMC-6236.
-
After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
-
The plates are placed on an orbital shaker to induce cell lysis.
-
Following a brief incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
The data is then analyzed to determine the half-maximal inhibitory concentration (IC50) of RMC-6236 for each cell line.
In Vivo Xenograft Tumor Model
The in vivo efficacy of RMC-6236 is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Protocol:
-
Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are then randomized into treatment and vehicle control groups.
-
RMC-6236 is administered orally, typically once daily.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
The study continues until a predefined endpoint, such as a specific tumor volume or duration of treatment, is reached.
-
The anti-tumor activity is evaluated by comparing the tumor growth in the RMC-6236-treated group to the control group.[6]
Conclusion
RMC-6236 is a pioneering investigational agent that has demonstrated the potential to effectively target the historically challenging RAS oncogene. Its unique tri-complex mechanism of action, broad activity against multiple RAS mutants, and encouraging preclinical and clinical data position it as a promising therapeutic candidate for a wide range of RAS-driven cancers. Ongoing and future clinical studies will further delineate its role in the oncology treatment landscape.
References
- 1. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 2. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
An In-depth Technical Guide on the Structural Biology of Daraxonrasib-RAS Interaction
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the structural and biochemical interactions between the pan-RAS inhibitor, Daraxonrasib (RMC-6236), and its target, the RAS family of oncoproteins. It includes quantitative data on binding affinities, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Targeting the "Undruggable" RAS
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, leading to constitutively active RAS proteins that are locked in a GTP-bound "ON" state.[1] This perpetual activation of downstream signaling pathways, such as the MAPK and PI3K/AKT cascades, fuels uncontrolled cell division and tumor progression.[2] For decades, direct inhibition of RAS has been a formidable challenge in oncology drug discovery.
This compound (RMC-6236) represents a novel therapeutic strategy, functioning as a potent, noncovalent, and multi-selective inhibitor of the active, GTP-bound state of RAS (RAS(ON)).[1] Unlike inhibitors that target the inactive GDP-bound state, this compound engages RAS(ON) through an innovative mechanism involving the formation of a stable ternary complex with the intracellular chaperone protein, cyclophilin A (CypA).[1][3] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby abrogating oncogenic signaling.[3] This guide delves into the structural and quantitative details of this unique mode of inhibition.
Mechanism of Action: A Tri-Complex Approach
This compound's mechanism is distinct from direct RAS inhibitors. It acts as a "molecular glue," first binding to CypA to create a novel composite surface.[1] This binary complex then exhibits high affinity for the switch I (SWI) and switch II (SWII) regions of RAS(ON) proteins.[1] The formation of this stable, high-affinity tri-complex (this compound-CypA-RAS) physically obstructs the binding sites for downstream effectors like RAF and PI3K, effectively shutting down the oncogenic signaling cascade.[1][4]
This tri-complex strategy allows this compound to target a broad range of RAS mutations, including various KRAS G12 and G13 variants, as well as wild-type RAS isoforms that can also contribute to tumorigenesis.[1][5]
Quantitative Data: Binding Affinity and Potency
The interaction of this compound with RAS is characterized by the formation of the tri-complex. The binding affinity of the this compound:CypA binary complex to various RAS isoforms has been quantified, along with the inhibitor's potency in disrupting RAS-effector interactions and downstream signaling.
Table 1: Binding Affinity of this compound:CypA Complex to KRAS Mutants
| KRAS Mutant | Binding Affinity (KD) of Binary Complex (nM) |
| KRASG12V | 131 |
| KRASG12D | 364 |
| KRASWT | 154 |
Data obtained from preclinical studies and represents the affinity of the pre-formed this compound:CypA complex to the respective RAS protein.[6]
Table 2: Biochemical and Cellular Potency of this compound
| RAS Variant | Inhibition of RAS-RAF Binding (EC50, nM) | Inhibition of Cellular pERK (EC50, nM) |
| KRASG12V | 48 | 0.3 |
| KRASG12C | 35 | 1.6 |
| KRASG12D | 229 | 3.6 |
| KRASWT | 92 | - |
Biochemical potency was determined by measuring the disruption of the RAS-RAF interaction.[2][6] Cellular potency was assessed by the inhibition of ERK phosphorylation in cancer cell lines.[2]
Structural Biology of the Tri-Complex
The three-dimensional structure of the this compound-CypA-KRAS tri-complex has been elucidated by X-ray crystallography, providing critical insights into its mechanism of action. Several structures have been deposited in the Protein Data Bank (PDB), including those with KRAS G12V (PDB ID: 9BG6), G13D (PDB ID: 9BG5), G12R (PDB ID: 9BGC), and G12C (PDB ID: 9BGA) mutants.[1][5][7][8][9]
These structures reveal that this compound, a macrocyclic molecule, nestles into a composite pocket formed by both CypA and the SWI/SWII regions of KRAS.[1][4] Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.[1] The piperazine (B1678402) moiety of this compound forms a cation-π interaction with Trp121 of CypA, while other parts of the molecule make extensive contact with the conserved effector-binding loop of RAS.[1] This structural arrangement physically blocks the binding of downstream effectors, providing a clear basis for its inhibitory activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibition
This compound's formation of the tri-complex with RAS(ON) effectively blocks downstream signaling through the MAPK and PI3K/AKT pathways. The diagram below illustrates this inhibitory action.
Caption: this compound-mediated inhibition of RAS signaling pathways.
Experimental Workflow
The characterization of this compound involves a series of biochemical and cellular assays, from protein expression to in-vivo efficacy studies. The following diagram outlines a typical experimental workflow.
Caption: A representative experimental workflow for this compound characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of inhibitors like this compound. Below are representative protocols for the key experiments cited.
Recombinant Protein Expression and Purification for Crystallography
-
Construct Design: Human KRAS (residues 1-169) with a specific mutation (e.g., G12V) and human CypA (full length) are cloned into expression vectors (e.g., pET vectors) with N-terminal His-tags.
-
Protein Expression: Vectors are transformed into E. coli (e.g., BL21(DE3) strain). Cultures are grown at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated at 18°C overnight.
-
Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors), and lysed by sonication. The lysate is clarified by ultracentrifugation.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease) during overnight dialysis. The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity.
-
Crystallization: The purified KRAS and CypA proteins are mixed with this compound and a non-hydrolyzable GTP analog (e.g., GMPPNP). The tri-complex is concentrated and used for setting up crystallization trials using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.[10]
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: A sensor chip (e.g., CM5) is activated with a mixture of EDC and NHS.
-
Ligand Immobilization: Purified CypA is immobilized on the sensor chip surface via amine coupling to a target density. Unreacted sites are blocked with ethanolamine.
-
Analyte Injection: this compound is pre-incubated with the analyte (purified KRAS mutant protein) and injected over the chip surface at various concentrations. A reference flow cell without immobilized CypA is used for background subtraction.
-
Data Acquisition: The association and dissociation of the complex are monitored in real-time by measuring the change in the refractive index at the sensor surface, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for RAS-RAF Interaction
-
Assay Principle: This assay measures the proximity between a fluorescently labeled RAS protein (donor fluorophore) and a labeled RAF-RBD (acceptor fluorophore). Disruption of this interaction by an inhibitor leads to a decrease in the FRET signal.
-
Reagents: Biotinylated KRAS protein, Europium-labeled anti-tag antibody (donor), fluorescently-labeled RAF-RBD (acceptor), and this compound in a suitable assay buffer.
-
Assay Procedure: a. A dilution series of this compound is prepared in a 384-well plate. b. Biotinylated KRAS and CypA are added to the wells and incubated to allow for binary complex formation. c. A mixture of the donor and acceptor reagents (Eu-antibody and labeled RAF-RBD) is added. d. The plate is incubated to allow the RAS-RAF interaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. The IC50 value is determined by plotting the signal ratio against the inhibitor concentration and fitting the data to a dose-response curve.[2]
AlphaLISA for Cellular pERK Inhibition
-
Cell Culture and Treatment: KRAS-mutant cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed with the provided AlphaLISA lysis buffer.
-
Assay Procedure: a. A portion of the cell lysate is transferred to a 384-well assay plate. b. A mixture of AlphaLISA acceptor beads conjugated to an anti-pERK antibody and biotinylated anti-ERK antibody is added. c. The plate is incubated to allow for the formation of the immunocomplex. d. Streptavidin-coated donor beads are added, which bind to the biotinylated antibody.
-
Signal Detection: The plate is incubated in the dark and then read on an AlphaScreen-capable plate reader. In the presence of pERK, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Data Analysis: The EC50 value is calculated by plotting the AlphaLISA signal against the this compound concentration and fitting to a dose-response curve.[2]
Conclusion
This compound represents a significant advancement in the quest to drug the RAS oncoprotein. Its unique tri-complex mechanism of action, which leverages the intracellular chaperone CypA to create a neomorphic binding interface on RAS(ON), allows for potent and broad-spectrum inhibition of both mutant and wild-type RAS isoforms. The structural and quantitative data presented herein provide a detailed picture of this interaction, highlighting the key molecular features that drive its efficacy. The experimental protocols outlined serve as a guide for researchers seeking to characterize this and similar classes of innovative cancer therapeutics. The continued study of the this compound-RAS interaction will undoubtedly provide further valuable insights into the development of next-generation RAS-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. rcsb.org [rcsb.org]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9BG6: Tri-complex of this compound (RMC-6236), KRAS G12V, and CypA [ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Daraxonrasib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is an investigational, orally active, multi-selective inhibitor of RAS proteins, a family of small GTPases that are among the most frequently mutated oncogenes in human cancers. Unlike conventional RAS inhibitors that target the inactive, GDP-bound state, this compound employs a novel tri-complex mechanism to engage the active, GTP-bound (ON) form of both mutant and wild-type RAS proteins.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.
Mechanism of Action
This compound functions as a molecular glue, first binding to the chaperone protein cyclophilin A (CypA).[3] This binary complex then presents a novel surface that binds with high affinity to the active, GTP-bound conformation of RAS proteins.[4][3] The resulting tri-complex of this compound-CypA-RAS(ON) sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[3] This unique mechanism allows this compound to target a broad range of RAS mutations.[5][6]
In Vitro Pharmacology
The in vitro activity of this compound has been evaluated across various assays, demonstrating its potency in disrupting RAS signaling and inhibiting the proliferation of cancer cells harboring diverse RAS mutations.
Biochemical and Cellular Potency
This compound effectively disrupts the interaction between multiple RAS variants and the RAS-binding domain (RBD) of BRAF. This leads to the inhibition of downstream signaling, as evidenced by reduced phosphorylation of ERK (pERK), and potent anti-proliferative activity in various cancer cell lines.
| Assay Type | Target/Cell Line | Mutation | IC50/EC50 (nM) | Reference |
| RAS-BRAF Interaction | KRAS | G12V | 48 | [4] |
| KRAS | G12C | 35 | [4] | |
| KRAS | G12D | 229 | [4] | |
| KRAS | WT | 92 | [4] | |
| Multiple RAS Variants | - | 28-220 | [1] | |
| pERK Inhibition | Capan-1 | KRAS G12V | 0.3 | [4] |
| NCI-H358 | KRAS G12C | 1.6 | [4] | |
| AsPC-1 | KRAS G12D | 3.6 | [4] | |
| Cell Viability | HPAC | KRAS G12D | 1.2 | [1] |
| Capan-2 | KRAS G12V | 1.4 | [1] | |
| MIA PaCa-2 | KRAS G12C | 0.50 | ||
| PANC 04.03 | KRAS G12D | 4.07 | ||
| SW620 | KRAS G12V | 0.96 | ||
| HCT116 | KRAS G13D | 23.90 | ||
| NCI-H460 | KRAS Q61H | 6.83 | ||
| BxPC3 | KRAS WT | 55.89 |
Downstream Signaling Pathway
By preventing the activation of RAF and PI3K by RAS, this compound effectively inhibits two major downstream signaling cascades crucial for cancer cell proliferation and survival: the MAPK/ERK pathway and the PI3K/AKT pathway.
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated this compound's anti-tumor efficacy and favorable pharmacokinetic properties in various animal models.
Pharmacokinetics
This compound exhibits acceptable oral bioavailability across multiple species, a critical characteristic for a clinically viable oral therapeutic.
| Species | Dose (mg/kg, p.o.) | Oral Bioavailability (%F) | Reference |
| Mouse | 10 | 33 | [4] |
| Rat | 60 | 27 | [4] |
| Dog | 5.0 | 33 | [4] |
| Monkey | 2.5 | 24 | [4] |
In xenograft models, this compound shows dose-dependent exposure in both blood and tumor tissue, with tumor exposure being approximately 3 to 7 times higher than in the blood.[1][7] The elimination from tumors is also relatively slower, allowing for sustained target engagement.[1][7]
Anti-Tumor Efficacy
Oral administration of this compound has been shown to induce dose-dependent and significant anti-tumor activity, including tumor regressions, in a variety of human tumor xenograft models harboring different KRAS mutations.
| Tumor Model | Cancer Type | KRAS Mutation | Dosing Regimen (mg/kg, p.o., qd) | Outcome | Reference |
| Capan-2 | Pancreatic | G12V | 10 | 13% Mean Tumor Regression | [8] |
| 25 | Deep Tumor Regressions | [8] | |||
| NCI-H441 | NSCLC | G12V | 10 | 29% Mean Tumor Regression | [8] |
| 25 | Deep Tumor Regressions | [8] | |||
| HPAC | Pancreatic | G12D | 25 | Deep Tumor Regressions | [8] |
| NCI-H358 | NSCLC | G12C | 25 | Deep Tumor Regressions | [8] |
| NCI-H2122 | NSCLC | G12C | 25 | Tumor Growth Arrest | [1] |
| GP2D | Colorectal | G12D | 25 | Tumor Growth Arrest | [1] |
At a dose of 25 mg/kg administered daily, this compound was well-tolerated in mice, with no significant impact on body weight.
Experimental Protocols
Preclinical Evaluation Workflow
The preclinical assessment of this compound follows a standard workflow, progressing from initial in vitro characterization to in vivo efficacy and pharmacokinetic studies.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density to ensure logarithmic growth during the experiment. Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6- or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer in a straight line with a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Boyden Chamber Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size) with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Suspend cells in serum-free medium with the desired concentration of this compound or vehicle control and add them to the upper chamber (the insert).
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Cell Removal: Remove non-invading cells from the top surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel RAS inhibitor. Its unique tri-complex mechanism of action allows for the targeting of the active, GTP-bound form of a broad spectrum of RAS mutants, leading to potent inhibition of downstream signaling and cancer cell proliferation. The favorable oral bioavailability and significant anti-tumor efficacy in in vivo models, including the induction of tumor regressions at well-tolerated doses, support its continued clinical development for the treatment of RAS-driven cancers. This in-depth guide provides a foundational understanding of the preclinical pharmacology of this compound for professionals in the field of oncology drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biospace.com [biospace.com]
- 6. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Daraxonrasib: A Technical Guide to a Pan-RAS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daraxonrasib (RMC-6236) is a first-in-class, orally bioavailable, non-covalent pan-RAS inhibitor that targets the active, GTP-bound (ON) state of RAS proteins. Unlike mutant-selective inhibitors, this compound exhibits broad-spectrum activity against both mutant and wild-type KRAS, HRAS, and NRAS isoforms.[1] It employs a unique mechanism of action, forming a tri-complex with the chaperone protein cyclophilin A (CypA) and RAS(ON), thereby sterically hindering the interaction of RAS with its downstream effectors, such as RAF and PI3K.[1][2] This comprehensive technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
RAS proteins are critical signaling nodes that cycle between an inactive GDP-bound state and an active GTP-bound state. Oncogenic mutations in RAS lock the protein in the active state, leading to uncontrolled cell proliferation and survival.[1] this compound functions as a "molecular glue," first binding to CypA.[1][2] This this compound:CypA complex then binds to the effector-binding loop of RAS(ON), effectively blocking its ability to engage with downstream signaling proteins like BRAF.[1] This tri-complex formation is a novel approach to inhibiting RAS, which has historically been considered an "undruggable" target.[1]
Quantitative Data
Preclinical Data
This compound has demonstrated potent and broad activity across a range of preclinical models harboring various RAS mutations.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | RAS Variant | Value | Assay |
| IC50 (RAS-RAF Interaction) | KRAS G12V | 48 nM | TR-FRET |
| KRAS G12C | 35 nM | TR-FRET | |
| KRAS G12D | 229 nM | TR-FRET | |
| Wild-Type KRAS | 92 nM | TR-FRET | |
| EC50 (Cell Growth Inhibition) | HPAC (KRAS G12D) | 1.2 nM | Cell Viability Assay |
| Capan-2 (KRAS G12V) | 1.4 nM | Cell Viability Assay | |
| Capan-1 (KRAS G12V) | 1,143 nM | Cell Viability Assay | |
| H358 (KRAS G12C) | 1,530 nM | Cell Viability Assay | |
| AsPC-1 (KRAS G12D) | 4,410 nM | Cell Viability Assay | |
| Binding Affinity (KD) | CypA (KD1) | 55 nM | Biochemical Assay |
| This compound:CypA to KRAS G12V (KD2) | 131 nM | Biochemical Assay | |
| This compound:CypA to KRAS G12D (KD2) | 364 nM | Biochemical Assay | |
| This compound:CypA to Wild-Type KRAS (KD2) | 154 nM | Biochemical Assay |
Data compiled from multiple sources.[3][4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line (RAS Mutation) | Treatment | Tumor Growth Inhibition |
| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 (KRAS G12C/G12C) | 25 mg/kg, po, qd | Significant |
| PDAC | HPAF-II (KRAS G12D/WT) | 25 mg/kg, po, qd | Significant |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H441 (KRAS G12V/WT) | 25 mg/kg, po, qd | Significant |
| NSCLC | NCI-H1373 (KRAS G12C/G12C) | 25 mg/kg, po, qd | Significant |
| PDAC | KRAS G12R models (10 out of 14) | Monotherapy | Objective Responses |
po, qd: oral administration, once daily. Data from multiple sources.[4][5]
Clinical Data
Clinical trials have primarily focused on patients with advanced solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC).
Table 3: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Population | Treatment | ORR | DCR | Median PFS | Median OS |
| 2L+ RAS Mutant PDAC (RAS G12X) (n=26) | 300 mg QD | 35% | 92% | 8.5 months | 13.1 months |
| 2L+ RAS Mutant PDAC (Any RAS) (n=38) | 300 mg QD | 29% | 95% | 8.1 months | 15.6 months |
| 1L Metastatic PDAC (n=38) | 300 mg QD Monotherapy | 47% | 89% | Not Reported | Not Reported |
| 1L Metastatic PDAC (n=31) | This compound + Gemcitabine/nab-paclitaxel | 55% | 90% | Not Reported | Not Reported |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; 2L+: Second-line or later therapy; 1L: First-line therapy. Data from multiple sources.[3][6]
Experimental Protocols
Biochemical Assay: TR-FRET for RAS-RAF Interaction
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the ability of this compound to disrupt the interaction between RAS and the RAS-binding domain (RBD) of BRAF.
Materials:
-
Recombinant GST-tagged RAS (e.g., KRAS G12V)
-
Recombinant His-tagged BRAF-RBD
-
Anti-GST antibody conjugated to Europium cryptate (donor)
-
Anti-His antibody conjugated to XL665 (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
This compound or vehicle (DMSO).
-
A pre-mixed solution of GST-RAS and His-BRAF-RBD.
-
A pre-mixed solution of anti-GST-Europium and anti-His-XL665 antibodies.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader. Excite at ~320 nm and measure emission at 620 nm (Europium) and 665 nm (XL665).
-
Calculate the FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Cell Viability (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
RAS-mutant cancer cell lines (e.g., HPAC, Capan-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72-120 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of this compound concentration to determine the EC50 value.
Cellular Assay: Immunoblotting for Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the RAS pathway, such as ERK and AKT.
Materials:
-
RAS-mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Assay: Pancreatic Cancer Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2, HPAF-II)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a mean volume of 100-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the study until a predetermined endpoint (e.g., tumors in the control group reach a specific size).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Mechanisms of Resistance
As with other targeted therapies, resistance to this compound can develop. Preclinical and clinical studies have identified several potential mechanisms:
-
KRAS Amplification: Increased copy number of the KRAS gene can lead to higher levels of RAS(ON), potentially overcoming the inhibitory effect of this compound.[4][6]
-
Reactivation of the RAS Pathway: Acquired alterations in downstream signaling components, such as RAF and PI3K pathway genes, can reactivate the pathway despite RAS inhibition.[4][7]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from upstream RTKs can enhance RAS activation.[4]
-
MYC Amplification: Amplification of the MYC oncogene has been observed as a potential resistance mechanism.[4]
Importantly, acquired secondary mutations in KRAS, a common resistance mechanism for mutant-selective KRAS G12C inhibitors, have not been observed with this compound, likely due to its broad activity against multiple RAS isoforms.[4]
Future Directions
The broad-spectrum activity of this compound positions it as a promising therapeutic agent for a wide range of RAS-addicted cancers. Current and future research is focused on:
-
Combination Therapies: Combining this compound with other targeted agents (e.g., other RAS(ON) inhibitors, MEK inhibitors) or standard-of-care chemotherapy to enhance efficacy and overcome resistance.[5][8]
-
Clinical Development: Ongoing Phase 3 trials are evaluating this compound as both a monotherapy and in combination regimens for various cancers, including PDAC and NSCLC.[1]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oaepublish.com [oaepublish.com]
The Core Cellular Pathways Modulated by Daraxonrasib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is an investigational, orally bioavailable, and multi-selective inhibitor of the active, GTP-bound form of RAS proteins (RAS(ON)).[1][2] It represents a novel therapeutic strategy for cancers driven by RAS mutations, which are prevalent in a significant portion of human malignancies, including pancreatic, lung, and colorectal cancers.[2][3] Unlike conventional RAS inhibitors that target the inactive GDP-bound state, this compound forms a tri-complex with cyclophilin A (CypA) and RAS(ON), effectively blocking downstream effector signaling.[4] This in-depth technical guide elucidates the core cellular pathways affected by this compound, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying molecular interactions.
Mechanism of Action: A Tri-Complex Inhibition of RAS(ON)
This compound's unique mechanism of action involves its initial binding to the ubiquitously expressed chaperone protein, cyclophilin A. This binary complex then targets and binds to the active, GTP-bound conformation of both mutant and wild-type RAS proteins.[4] This tri-complex formation sterically hinders the interaction of RAS with its downstream effectors, primarily RAF kinases and phosphoinositide 3-kinase (PI3K), thereby inhibiting the activation of the MAPK and PI3K/AKT signaling cascades.[4] This leads to a comprehensive shutdown of the pro-proliferative and pro-survival signals driven by aberrant RAS activity.
Core Cellular Pathways Affected by this compound
This compound's primary impact is on the canonical RAS-driven signaling pathways that are critical for cell growth, proliferation, and survival.
The RAS/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in cancer. Upon inhibition of RAS(ON) by this compound, the downstream phosphorylation and activation of RAF, MEK, and ERK are significantly suppressed. This blockade of the MAPK cascade leads to cell cycle arrest and a reduction in tumor cell proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Revolution Medicines Announces FDA Breakthrough Therapy Designation for this compound in Previously Treated Metastatic Pancreatic Cancer with KRAS G12 Mutations | Revolution Medicines [ir.revmed.com]
- 4. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Daraxonrasib: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daraxonrasib (RMC-6236) is a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor. It operates through a novel mechanism, forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS proteins. This interaction allosterically inhibits RAS signaling by blocking the binding of downstream effectors. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its biochemical potency, effects on cellular signaling, and anti-proliferative activity in cancer cell lines.
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are drivers in a significant portion of human cancers. This compound represents a significant advancement in targeting these once "undruggable" proteins by inhibiting the active RAS state. The following application notes and protocols are intended to guide researchers in the in vitro evaluation of this compound and similar RAS(ON) inhibitors.
Mechanism of Action
This compound's unique mechanism involves binding to the intracellular chaperone protein cyclophilin A. The resulting this compound:CypA binary complex then has a high affinity for the active, GTP-bound conformation of both mutant and wild-type RAS proteins. Formation of this ternary complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK and other signaling pathways.
Caption: this compound's tri-complex formation mechanism.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value (nM) |
| TR-FRET | KRAS G12V - BRAF RBD | IC50 | 4,400 |
| TR-FRET | KRAS G12C - BRAF RBD | IC50 | 2,046 |
| TR-FRET | KRAS G12D - BRAF RBD | IC50 | 3,551 |
| AlphaLISA | pERK Inhibition | IC50 | Varies by cell line |
Table 2: Binding Affinity of this compound:CypA Complex to KRAS Variants (SPR)
| KRAS Variant | Parameter | Value (nM) |
| KRAS G12V | K D2 | 131 |
| KRAS G12D | K D2 | 364 |
| KRAS WT | K D2 | 154 |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay | Parameter | Value (nM) |
| H358 | NSCLC | G12C | CellTiter-Glo | EC50 | 1,530 |
| AsPC-1 | Pancreatic | G12D | CellTiter-Glo | EC50 | 4,410 |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | G12V | CellTiter-Glo | EC50 | 1,143 |
| HPAC | Pancreatic | G12D | CellTiter-Glo (120h) | EC50 | 1.2 |
| Capan-2 | Pancreatic | G12V | CellTiter-Glo (120h) | EC50 | 1.4 |
| HOS-143B | Osteosarcoma | G12S | MTT | - | Significant inhibition at 5-10 nM |
| HOS | Osteosarcoma | WT | MTT | - | No significant effect |
Experimental Protocols
Biochemical Assay: TR-FRET for RAS-Effector Interaction
This assay quantifies the ability of this compound to disrupt the interaction between RAS and the RAS-binding domain (RBD) of its effector, BRAF.
Materials:
-
Recombinant KRAS protein (various mutants and WT) loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP).
-
Recombinant BRAF RBD.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Allophycocyanin (APC)-labeled streptavidin.
-
Biotinylated tag for KRAS.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA).
-
384-well low-volume plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the Europium-labeled antibody and the biotinylated KRAS-GTP protein.
-
Add the APC-labeled streptavidin and the GST-tagged BRAF RBD.
-
Incubate the plate at room temperature for the recommended time (e.g., 2 hours), protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (acceptor/donor) and plot the results against the inhibitor concentration to determine the IC50 value.
Application Notes and Protocols for RMC-6236 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the in vitro use of RMC-6236, a potent and orally bioavailable RAS(ON) multi-selective inhibitor. RMC-6236 targets the active, GTP-bound state of RAS proteins, leading to the suppression of downstream signaling pathways and inhibition of tumor cell proliferation.[1][2][3][4][5]
Mechanism of Action
RMC-6236 is a first-in-class tri-complex inhibitor that selectively binds to RAS proteins when they are in their active (ON) conformation.[1] This unique mechanism allows it to inhibit multiple RAS isoforms, including various KRAS mutants (G12X, G13X, Q61X), as well as wild-type RAS.[2][3][6][7] By forming a tri-complex with RAS(ON) and cyclophilin A (CypA), RMC-6236 sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting the MAPK and other signaling cascades.[4][5]
Cell Line Selection
RMC-6236 has demonstrated potent anti-proliferative activity in various cancer cell lines harboring KRAS mutations. The selection of an appropriate cell line is critical for the successful design of in vitro experiments.
| Cell Line | Cancer Type | KRAS Mutation | Reference |
| HPAC | Pancreatic Ductal Adenocarcinoma (PDAC) | G12D | [8] |
| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | [8] |
| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V | [9] |
| LU99 | Non-Small Cell Lung Cancer (NSCLC) | G12D | [10] |
| NCI-H1373 | Non-Small Cell Lung Cancer (NSCLC) | G12C | [10] |
| CT26 | Colorectal Carcinoma | G12D | [10] |
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for culturing and treating cancer cell lines with RMC-6236. Specific parameters such as seeding density and incubation times may require optimization depending on the cell line and the specific assay.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
RMC-6236 (resuspended in DMSO to a stock concentration of 10 mM)[10]
-
DMSO (vehicle control)
-
Tissue culture plates (6-well, 96-well, etc.)
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
For protein analysis (e.g., Western blot), seed 0.3 to 2.0 million cells per well in 6-well plates.[8]
-
For cell viability assays, seed cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the treatment period.
-
-
Cell Adherence: Incubate the seeded plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
RMC-6236 Treatment:
-
Prepare serial dilutions of RMC-6236 in a complete growth medium from the 10 mM DMSO stock.
-
The final DMSO concentration in the medium should be kept constant across all treatments, typically ≤ 0.1% (v/v), to avoid solvent-induced toxicity.[8]
-
A vehicle control (DMSO only) must be included in all experiments.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of RMC-6236 or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 120 hours), depending on the assay.[8][9]
Experimental Protocols
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Procedure:
-
Seed cells in 96-well or 384-well plates and treat with a range of RMC-6236 concentrations as described in the general protocol.
-
Incubate for 120 hours at 37°C.[9]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of RMC-6236 and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the RAS signaling pathway.
Procedure:
-
Seed cells in 6-well plates and treat with RMC-6236 for the desired time points (e.g., 2, 8, 24, 48 hours).[8]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative RT-PCR (qRT-PCR)
qRT-PCR can be used to measure changes in the expression of downstream target genes of the RAS pathway, such as DUSP6.
Procedure:
-
Treat cells with RMC-6236 as described in the general protocol.
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).[8]
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.[8]
-
-
qPCR:
-
Perform qPCR using a TaqMan Gene-Expression Master Mix and specific TaqMan primer probes for the gene of interest (e.g., DUSP6) and a housekeeping gene (e.g., 18S).[8]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
These protocols provide a foundation for conducting in vitro studies with RMC-6236. Researchers should optimize these protocols for their specific experimental systems and cell lines.
References
- 1. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 2. Revolution Medicines Presents Updated Data from RMC-6236 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | RVMD Stock News [stocktitan.net]
- 3. onclive.com [onclive.com]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 7. Revolution Medicines Presents Updated Data from RMC-6236 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers | PDF [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pERK Following Daraxonrasib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is an investigational, orally active, pan-RAS inhibitor that targets the active, GTP-bound state of RAS proteins.[1] By forming a tri-complex with cyclophilin A and RAS, this compound effectively blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1] A critical downstream pathway regulated by RAS is the mitogen-activated protein kinase (MAPK) cascade, where the phosphorylation of ERK1/2 (pERK) is a key indicator of pathway activation.[2] This document provides detailed protocols for assessing the inhibitory effect of this compound on ERK phosphorylation using Western blot analysis, a fundamental technique for characterizing the pharmacodynamics of RAS inhibitors.
This compound has shown to inhibit pERK and demonstrates anti-tumor activity against KRAS mutant tumors.[3] It is currently in Phase 3 clinical trials for non-small cell lung cancer and pancreatic ductal adenocarcinoma.[2] The analysis of pERK levels provides a direct measure of this compound's on-target activity in cancer cells harboring RAS mutations.
Signaling Pathway
The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival.[2] Upon activation by upstream signals, RAS-GTP binds to and activates RAF kinases, initiating a phosphorylation cascade that leads to the dual phosphorylation of ERK1/2 at Threonine 202/Tyrosine 204 and Threonine 185/Tyrosine 187, respectively.[4] this compound intervenes at the top of this cascade by preventing RAS from engaging with RAF, thus inhibiting the entire downstream signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells with known RAS mutations (e.g., KRAS G12D mutant pancreatic cancer cell line HPAC) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): Once cells are attached and have reached approximately 50% confluency, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5%) medium. This step reduces basal pERK levels.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM) in the appropriate cell culture medium.[5] The final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control (0 nM this compound).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Positive Control: In a separate well, treat cells with a known activator of the MAPK pathway (e.g., 100 ng/mL EGF for 15 minutes) to serve as a positive control for ERK phosphorylation.[4]
Preparation of Cell Lysates
-
Washing: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to each well.[6]
-
Harvesting: Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for ensuring equal protein loading in the subsequent Western blot.[6]
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel.[4] Also, load a protein molecular weight marker to determine the size of the proteins. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[6]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4] It is highly recommended to use BSA instead of milk, as milk contains phosphoproteins that can increase background noise.[4]
-
Primary Antibody Incubation (pERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2, Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again three times for 10 minutes each with TBST. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions, incubate the membrane with the substrate, and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Total ERK): To normalize the pERK signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK.[7][8] Wash the membrane with a stripping buffer (e.g., a low pH glycine-HCl buffer) for 15-30 minutes at room temperature.[7]
-
Re-blocking and Re-probing: After stripping, wash the membrane thoroughly with TBST and block again with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.[4] Repeat the washing, secondary antibody incubation, and detection steps as described above.
Data Presentation
The band intensities from the Western blot images should be quantified using densitometry software. The pERK signal should be normalized to the corresponding total ERK signal for each sample to account for any variations in protein loading. The data can be presented as a ratio of pERK to total ERK.
| This compound (nM) | pERK/Total ERK Ratio (Mean ± SD) | % Inhibition of pERK |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 1 | 0.75 ± 0.06 | 25% |
| 5 | 0.42 ± 0.05 | 58% |
| 10 | 0.21 ± 0.03 | 79% |
| 50 | 0.09 ± 0.02 | 91% |
| 100 | 0.04 ± 0.01 | 96% |
Table 1: Dose-Dependent Inhibition of ERK Phosphorylation by this compound in KRAS-Mutant Cancer Cells. The data are representative of a typical experiment and are presented as the mean ± standard deviation from three independent experiments. The % inhibition is calculated relative to the vehicle-treated control.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of the Half-Maximal Inhibitory Concentration (IC50) of RMC-6236 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of RMC-6236, a first-in-class, oral, RAS-selective tri-complex inhibitor. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. This application note is intended to guide researchers in accurately quantifying the in vitro potency of RMC-6236 against cancer cell lines harboring RAS mutations.
Introduction
RMC-6236 is an innovative anti-cancer agent that targets the active, GTP-bound state of RAS proteins (RAS(ON)).[1][2] Unlike previous inhibitors that target the inactive state, RMC-6236 forms a tri-complex with cyclophilin A (CypA) and RAS(ON), effectively inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] This unique mechanism allows it to target multiple RAS variants, including various KRAS G12 mutations prevalent in cancers such as pancreatic, lung, and colorectal carcinomas.[2][4]
The MTT assay is a widely used method to assess cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6][7] This protocol details the steps to determine the IC50 value of RMC-6236, a key metric for evaluating its cytotoxic and anti-proliferative efficacy.
Signaling Pathway of RMC-6236
Caption: Mechanism of action of RMC-6236 in the RAS signaling pathway.
Experimental Workflow
Caption: Step-by-step workflow for the MTT assay to determine IC50.
Materials and Methods
Reagents and Materials
-
RMC-6236 (prepare stock solution in DMSO)
-
Selected cancer cell line (e.g., a pancreatic or non-small cell lung cancer line with a known KRAS G12 mutation)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom cell culture plates
-
Sterile pipette tips and tubes
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is above 90%.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Include wells for "no-cell" controls (medium only) to serve as a background blank.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: RMC-6236 Treatment
-
Prepare a stock solution of RMC-6236 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the RMC-6236 stock solution in a complete culture medium to achieve the desired final concentrations. A suggested starting range, based on preclinical data, could be from 0.1 nM to 1000 nM.[3] It is advisable to perform a broad range of dilutions in the initial experiment and then a narrower range in subsequent experiments to precisely determine the IC50.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RMC-6236.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Day 5: MTT Assay and Absorbance Reading
-
After the 72-hour incubation, carefully remove the medium containing RMC-6236.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability: The percent viability for each concentration of RMC-6236 is calculated using the following formula:
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
Summarize Data: Organize the calculated percent viability for each RMC-6236 concentration into a table.
| RMC-6236 Concentration (nM) | Average Corrected Absorbance | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.075 | 98.2 |
| 1 | 1.102 | 0.063 | 87.9 |
| 5 | 0.876 | 0.051 | 69.8 |
| 10 | 0.654 | 0.042 | 52.2 |
| 20 | 0.432 | 0.035 | 34.4 |
| 50 | 0.211 | 0.028 | 16.8 |
| 100 | 0.105 | 0.019 | 8.4 |
| 500 | 0.052 | 0.011 | 4.1 |
| 1000 | 0.048 | 0.009 | 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
-
Determine IC50: Plot the percent viability against the logarithm of the RMC-6236 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of RMC-6236 that results in 50% cell viability.[8]
Discussion
This protocol provides a reliable framework for determining the in vitro potency of RMC-6236 using the MTT assay. The accurate determination of the IC50 value is crucial for understanding the drug's efficacy and for comparing its activity across different cancer cell lines with varying RAS mutation statuses. It is important to note that factors such as cell seeding density, incubation times, and the specific cell line used can influence the IC50 value.[9] Therefore, consistency in experimental parameters is key to obtaining reproducible results. The data generated from this assay will be valuable for preclinical drug development and for further elucidating the therapeutic potential of RMC-6236.
References
- 1. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. biofargo.com [biofargo.com]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models in Studying Daraxonrasib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is an investigational, orally bioavailable, multi-selective inhibitor of RAS(ON) proteins. It acts as a molecular glue, forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS. This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades.[1][2] this compound has demonstrated broad activity against various KRAS mutations, including G12C, G12D, and G12V, in preclinical models.[1]
Xenograft models are crucial tools for evaluating the in vivo efficacy and pharmacodynamics of novel anti-cancer agents like this compound. This document provides detailed application notes and protocols for utilizing human cancer cell line-derived xenograft (CDX) models to assess the therapeutic potential of this compound, with a focus on pancreatic and non-small cell lung cancer models harboring the KRAS G12C mutation.
Mechanism of Action: this compound
This compound's unique mechanism of action sets it apart from inhibitors that target the inactive, GDP-bound state of RAS. By engaging the active RAS(ON) conformation, this compound can potentially overcome resistance mechanisms associated with other KRAS inhibitors.[1]
References
Application Notes and Protocols for the Use of Daraxonrasib in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is a potent, orally bioavailable, and multi-selective inhibitor of the active, GTP-bound state of RAS proteins (RAS(ON)).[1][2] It is under investigation for the treatment of various solid tumors driven by RAS mutations, including pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations are present in over 90% of cases. This compound exhibits a novel mechanism of action, forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and RAS(ON), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2] These application notes provide detailed protocols for the in vitro use of this compound in pancreatic cancer cell lines to study its therapeutic potential and mechanism of action.
Mechanism of Action
This compound operates through a unique tri-complex mechanism. It first binds to cyclophilin A, and this binary complex then targets and binds to the active GTP-bound form of both mutant and wild-type RAS proteins. This ternary complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, leading to the suppression of oncogenic signaling.
Data Presentation
Table 1: Biochemical Potency of this compound (RMC-6236) against RAS-RAF Interaction
| RAS Variant | EC50 (nM) for Inhibition of RAS-RAF Binding |
| KRAS G12D | 28 - 220 |
| KRAS G12V | 28 - 220 |
| KRAS G12C | 28 - 220 |
| Wild-Type KRAS | 28 - 220 |
| Wild-Type NRAS | 28 - 220 |
| Wild-Type HRAS | 28 - 220 |
| (Data sourced from Medchemexpress, which cites foundational research)[3] |
Table 2: In Vitro Cell Viability of Pancreatic Cancer Cell Lines Treated with this compound (RMC-6236)
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Duration |
| HPAC | G12D | 1.2 | 120 hours |
| Capan-2 | G12V | 1.4 | 120 hours |
| Patient-Derived Organoids (Range) | G12X | 0.2 - 5.0 | Not Specified |
| (Data for HPAC and Capan-2 sourced from Medchemexpress; PDO data from an AACR abstract)[3][4] |
Experimental Protocols
Cell Culture of Pancreatic Cancer Cell Lines
-
Cell Lines:
-
HPAC: (ATCC® CRL-2119™) - KRAS G12D mutant.
-
Capan-2: (ATCC® HTB-80™) - KRAS G12V mutant.
-
-
Culture Medium:
-
HPAC: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Capan-2: McCoy's 5A Medium Modified supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Use Trypsin-EDTA for cell detachment.
-
Preparation of this compound (RMC-6236) Stock Solution
-
Materials:
-
This compound (RMC-6236) powder.
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 8.11 mg of this compound (molar mass: 811.06 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on the viability of pancreatic cancer cell lines.
-
Procedure:
-
Seed pancreatic cancer cells (e.g., HPAC, Capan-2) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 120 hours (5 days) at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Western Blotting for RAS Pathway Inhibition
This protocol is for assessing the inhibition of downstream RAS signaling, specifically the phosphorylation of ERK (pERK).
-
Procedure:
-
Seed HPAC or Capan-2 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for different time points (e.g., 2, 8, 24 hours).[1]
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the dose- and time-dependent inhibition of ERK phosphorylation.
-
Mandatory Visualizations
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by the Pan-RAS Inhibitor Daraxonrasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daraxonrasib (RMC-6236) is a potent, orally bioavailable, and multi-selective inhibitor of RAS proteins in their active, GTP-bound (ON) state.[1] It targets both mutant and wild-type KRAS, HRAS, and NRAS isoforms.[2] The mechanism of action involves the formation of a tri-complex with cyclophilin A (CypA) and RAS, which sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways.[1][2] A critical downstream effect of inhibiting these survival pathways is the induction of apoptosis, or programmed cell death.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) assay.[4] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[4] During early apoptosis, these PS residues translocate to the outer leaflet, where they can be detected by fluorescently labeled Annexin V.[4] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[4]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V/PI staining and flow cytometry. While specific quantitative data for this compound is not yet publicly available in this format, we present representative data from studies on ADT-007, another pan-RAS inhibitor that also induces apoptosis, to illustrate the expected outcomes and data presentation.[6][7][8]
Signaling Pathway and Experimental Workflow
The binding of this compound to the RAS(ON)-CypA complex inhibits downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell survival and proliferation.[9] Inhibition of these pathways leads to the activation of pro-apoptotic proteins and subsequent execution of the apoptotic program.
Caption: this compound inhibits RAS signaling and induces apoptosis.
The experimental workflow for assessing apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Materials
-
KRAS-mutant cancer cell line (e.g., HCT-116, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (or other pan-RAS inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol for Apoptosis Analysis by Annexin V/PI Staining
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Neutralize the trypsin with complete medium and combine these cells with the floating cells collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation
The data from the flow cytometry analysis can be presented as dot plots, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to distinguish between four populations:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q4 (Annexin V- / PI-): Live cells
The percentage of cells in each quadrant should be quantified and summarized in a table for easy comparison across different treatment conditions.
Representative Data (using pan-RAS inhibitor ADT-007)
The following tables present data from a study on the pan-RAS inhibitor ADT-007, demonstrating its effect on apoptosis in KRAS-mutant (HCT-116) and KRAS wild-type (HT29) colorectal cancer cell lines after 72 hours of treatment.[6]
Table 1: Apoptosis Induction by ADT-007 in HCT-116 (KRAS-mutant) Cells
| Treatment Concentration | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) | % Total Apoptotic (Q2 + Q3) |
| Vehicle (DMSO) | 95.2 | 2.5 | 1.8 | 0.5 | 4.3 |
| 10 nM ADT-007 | 75.8 | 15.3 | 7.1 | 1.8 | 22.4 |
| 50 nM ADT-007 | 42.1 | 35.6 | 19.8 | 2.5 | 55.4 |
| 100 nM ADT-007 | 21.5 | 48.2 | 27.3 | 3.0 | 75.5 |
Table 2: Apoptosis Induction by ADT-007 in HT29 (KRAS wild-type) Cells
| Treatment Concentration | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) | % Total Apoptotic (Q2 + Q3) |
| Vehicle (DMSO) | 96.1 | 2.1 | 1.2 | 0.6 | 3.3 |
| 100 nM ADT-007 | 94.8 | 2.8 | 1.5 | 0.9 | 4.3 |
| 500 nM ADT-007 | 93.5 | 3.5 | 2.0 | 1.0 | 5.5 |
Data are representative and adapted from a study on the pan-RAS inhibitor ADT-007.[6]
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by the pan-RAS inhibitor this compound. This protocol provides a framework for researchers to assess the apoptotic effects of this compound in relevant cancer cell models. The representative data from a similar pan-RAS inhibitor, ADT-007, illustrates the expected dose-dependent increase in apoptosis in KRAS-mutant cancer cells, with minimal effect on KRAS wild-type cells. This methodology is crucial for the preclinical evaluation of this compound and for understanding its mechanism of action in inducing cancer cell death.
References
- 1. Revolution Medicines Presents Updated Data from RMC-6236 [globenewswire.com]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolution Medicines Shares New Clinical Results Supporting Initiation of RASolute 303, a Global Phase 3 Registrational Trial of this compound in First Line Metastatic Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Ki67 in Daraxonrasib-Treated Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Daraxonrasib (RMC-6236) is an orally administered, multi-selective inhibitor of RAS(ON) proteins, which are critical drivers in a significant portion of human cancers.[1] By targeting the active, GTP-bound state of both mutant and wild-type RAS proteins, this compound effectively blocks their interaction with downstream effectors, thereby inhibiting key oncogenic signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways.[2][3] This mechanism ultimately leads to a reduction in tumor cell proliferation and survival.[3][4]
The Ki67 protein is a well-established nuclear marker for cellular proliferation. It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells. Consequently, the Ki67 labeling index, determined through immunohistochemistry (IHC), is a widely used method to assess the proliferative activity of tumors. A decrease in the Ki67 labeling index in response to therapy is indicative of a cytostatic or cytotoxic effect.
These application notes provide a detailed protocol for the assessment of Ki67 expression by immunohistochemistry in tumor tissues treated with this compound, enabling researchers to evaluate the anti-proliferative effects of the compound.
Expected Effects of this compound on Ki67 Expression
Given this compound's mechanism of action in suppressing RAS-driven signaling pathways that control cell cycle progression, a reduction in the Ki67 labeling index is an anticipated pharmacodynamic effect in responsive tumors. Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity in various cancer cell lines and can lead to tumor regression in xenograft models.[5][6] Therefore, a comparative analysis of Ki67 staining in tumor biopsies taken before and after this compound treatment is a robust method to quantify the drug's impact on tumor proliferation.
Data Presentation
The following table summarizes the expected outcomes of Ki67 immunohistochemical analysis in tumors responding to this compound treatment.
| Treatment Stage | Expected Ki67 Staining Pattern | Expected Ki67 Labeling Index (%) | Interpretation |
| Pre-treatment | Strong and widespread nuclear staining in tumor cells. | High | High proliferative activity characteristic of the tumor. |
| Post-treatment | Reduced number of positively stained nuclei and potentially weaker staining intensity. | Low | Inhibition of tumor cell proliferation due to this compound activity. |
Signaling Pathway
Caption: this compound inhibits the active RAS-GTP state, blocking downstream signaling and reducing cell proliferation.
Experimental Protocols
Immunohistochemistry Protocol for Ki67 Staining
This protocol is a general guideline and may require optimization for specific tissue types and antibodies.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.
-
Xylene or a xylene substitute.
-
Graded ethanol (B145695) series (100%, 95%, 70%).
-
Deionized or distilled water.
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) is commonly used for Ki67.
-
Wash Buffer: Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline (PBS).
-
Hydrogen Peroxide Block (3% H2O2 in methanol (B129727) or water).
-
Blocking Buffer: Normal goat serum or a commercial protein block.
-
Primary Antibody: Rabbit or mouse monoclonal anti-Ki67 antibody (e.g., clone MIB-1).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer slides through a graded ethanol series:
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Preheat a water bath or steamer containing Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Remove the container from the heat and allow slides to cool in the buffer for 20 minutes at room temperature.
4. Staining Procedure:
-
Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply blocking buffer and incubate for 20 minutes in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution (do not rinse). Apply the diluted anti-Ki67 primary antibody and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Chromogen Development: Apply DAB solution and incubate until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Washing: Rinse slides with deionized water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
6. Interpretation and Scoring:
-
Positive Ki67 staining is characterized by brown nuclear staining in tumor cells.
-
The Ki67 labeling index is calculated as the percentage of Ki67-positive tumor cell nuclei out of the total number of tumor cells counted.
-
It is recommended to count at least 500-1000 tumor cells in areas of highest proliferation ("hot spots").
-
Ki67 Index = (Number of Ki67-positive tumor nuclei / Total number of tumor nuclei counted) x 100.
Experimental Workflow
Caption: Workflow for Ki67 Immunohistochemistry Staining.
References
- 1. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 2. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 3. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Acquired resistance mechanisms to Daraxonrasib
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
Disclaimer: The drug "Daraxonrasib" is not a known therapeutic agent. This document addresses acquired resistance mechanisms to the well-characterized class of KRAS G12C inhibitors, such as adagrasib and sotorasib, and assumes this is the intended topic of interest for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge that typically emerges after an initial response to therapy.[1][2] These resistance mechanisms are broadly categorized into two main groups: on-target and off-target alterations.[3][4]
-
On-target resistance involves genetic changes in the KRAS gene itself. This can include secondary KRAS mutations that prevent the inhibitor from binding effectively to the KRAS G12C protein or amplification of the KRAS G12C allele, which increases the total amount of the target protein.[1][5][6]
-
Off-target resistance occurs when other signaling pathways are activated to bypass the need for KRAS G12C signaling.[3][4] This can happen through various genetic and non-genetic events, including activating mutations in other oncogenes (like NRAS, BRAF, or MAP2K1), amplification of receptor tyrosine kinases (RTKs) such as MET, or loss-of-function mutations in tumor suppressor genes like PTEN.[1][5][6] Additionally, non-genetic mechanisms such as histologic transformation (e.g., from adenocarcinoma to squamous cell carcinoma) and epithelial-to-mesenchymal transition (EMT) have also been observed.[1][3][7]
Q2: How frequently are different resistance mechanisms observed in patients?
In clinical studies of patients who developed resistance to adagrasib, putative resistance mechanisms were identified in approximately 45% of cases.[5][6] Among those with identifiable mechanisms, multiple concurrent resistance alterations were found in a subset of patients.[5][6]
The following table summarizes the observed frequencies of different categories of resistance mechanisms from a key clinical study.
| Resistance Mechanism Category | Frequency in Patients with Identified Mechanisms | Examples of Alterations Observed |
| Acquired KRAS Alterations (On-Target) | 53% | Secondary mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C), high-level amplification of KRAS G12C.[1][5][6] |
| Bypass Pathway Alterations (Off-Target) | 71% | MET amplification; activating mutations in NRAS, BRAF, MAP2K1, RET; oncogenic fusions in ALK, RET, BRAF, RAF1, FGFR3; loss-of-function mutations in NF1 and PTEN.[1][5][6] |
| Histologic Transformation | Observed in some NSCLC and colorectal cancer patients | Transformation from adenocarcinoma to squamous cell carcinoma.[1][5][6] |
Note: The frequencies can sum to more than 100% as some patients may have multiple resistance mechanisms.[1][5]
Troubleshooting Guides for Experimental Workflows
Problem 1: Difficulty in generating KRAS G12C inhibitor-resistant cell lines in vitro.
-
Possible Cause 1: Insufficient drug concentration or exposure time.
-
Solution: Start with a dose-response curve to determine the IC50 of the parental cell line. Begin the resistance induction protocol with a concentration around the IC50 and gradually increase the concentration in a stepwise manner as cells recover and resume proliferation. This process can take several months.
-
-
Possible Cause 2: Cell line heterogeneity.
-
Solution: Use single-cell cloning to establish a homogenous parental cell line before starting the resistance induction. This can help in obtaining more consistent and reproducible resistant clones.
-
-
Possible Cause 3: Inappropriate culture conditions.
-
Solution: Ensure that the culture conditions (media, serum concentration, supplements) are optimal for the specific cell line being used. Some cell lines may be more sensitive to the drug under certain conditions.
-
Problem 2: Inability to detect known resistance mutations in resistant cell lines or patient samples.
-
Possible Cause 1: Low allele frequency of the resistance mutation.
-
Solution: Use highly sensitive detection methods. Standard Sanger sequencing may not be sensitive enough to detect mutations present in a small subclone of cells.[8] Techniques like digital PCR (dPCR) or next-generation sequencing (NGS) with deep coverage are more appropriate for detecting low-frequency mutations. A comparison of the sensitivity of different methods is provided below.
-
| Detection Method | Reported Sensitivity (Mutant Allele Frequency) |
| Sanger Sequencing | 20-50%[8] |
| High-Resolution Melting (HRM) | ~5%[8] |
| ARMS/Scorpion PCR | ~1%[8] |
| Next-Generation Sequencing (NGS) | Can be <1% (depends on sequencing depth) |
| CRISPR-Cas12a-based assays | As low as 0.01%[9][10] |
-
Possible Cause 2: The resistance mechanism is non-genetic.
-
Solution: Investigate non-genetic mechanisms of resistance. Perform RNA sequencing to look for changes in gene expression signatures associated with EMT or other pathway activation.[4] Use Western blotting or phospho-proteomics to assess the activation state of key signaling proteins in bypass pathways (e.g., p-MET, p-EGFR, p-ERK).[7]
-
-
Possible Cause 3: The sample is of poor quality or contains insufficient tumor DNA.
-
Solution: For tissue samples, ensure that the tumor content is adequate. For liquid biopsies (circulating tumor DNA), the amount of ctDNA can be a limiting factor. Use DNA quantification methods to ensure sufficient input material for the analysis.
-
Experimental Protocols
Protocol 1: Generation of Acquired Resistance in Cell Culture
-
Cell Line Selection: Choose a cancer cell line with a known KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Initial Dosing: Culture the cells in the presence of the KRAS G12C inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the drug concentration in a stepwise manner (e.g., 1.5-2 fold increments).
-
Monitoring: Continuously monitor cell viability and morphology.
-
Isolation of Resistant Clones: When cells are able to proliferate in a high concentration of the inhibitor (e.g., 10x the initial IC50), isolate single-cell clones to establish stable resistant cell lines.
-
Validation: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.[11]
Protocol 2: Identification of Resistance Mechanisms using NGS
-
Sample Collection: Collect pre-treatment and post-progression tumor biopsies or serial plasma samples for circulating tumor DNA (ctDNA) analysis.[12]
-
Nucleic Acid Extraction: Extract DNA and/or RNA from the samples.
-
Library Preparation: Prepare sequencing libraries using a targeted panel that covers key cancer-related genes (including KRAS, NRAS, BRAF, MET, EGFR, etc.) or perform whole-exome sequencing for a broader discovery approach.
-
Sequencing: Sequence the libraries on an NGS platform to a sufficient depth to allow for the detection of low-frequency variants.
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference genome.
-
Call somatic single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNVs), and structural variants (fusions).
-
Compare the genomic alterations in the post-progression sample to the pre-treatment sample to identify acquired changes.
-
Visualizations
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 7. ascopubs.org [ascopubs.org]
- 8. KRAS Mutation: Comparison of Testing Methods and Tissue Sampling Techniques in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daraxonrasib Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Daraxonrasib (RMC-6236) in preclinical models. This compound is a potent and selective pan-RAS inhibitor with a novel tri-complex mechanism of action. While it exhibits negligible off-target activity against a broad panel of pharmacological targets, researchers may encounter specific experimental challenges.[1] This guide is designed to address these potential issues and ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, multi-selective RAS inhibitor.[2] It operates through a novel tri-complex mechanism by first binding to the chaperone-like protein cyclophilin A (CypA). This this compound-CypA complex then binds to the active, GTP-bound form of RAS proteins (both mutant and wild-type), blocking their interaction with downstream effectors and thereby inhibiting oncogenic signaling.[2]
Q2: Is this compound selective for specific RAS mutations?
A2: this compound is a pan-RAS inhibitor, meaning it is active against multiple RAS isoforms (KRAS, NRAS, and HRAS) and a wide range of RAS mutations, particularly those at codon 12 (G12X).[1][3] It is not selective for a single mutation like some other RAS inhibitors.
Q3: What are the known off-target effects of this compound?
A3: Preclinical profiling has shown that this compound has negligible off-target effects on a wide range of pharmacological targets, including GPCRs, enzymes, ion channels, and nuclear hormone receptors.[1] It is a non-covalent inhibitor, which generally reduces the likelihood of hypersensitivity and off-target toxicity associated with covalent drugs.[1]
Q4: What are the common treatment-related adverse events observed in clinical trials that might be relevant to preclinical models?
A4: In clinical studies, the most common treatment-related adverse events include rash, diarrhea, and nausea.[4] While these are clinical observations, they may indicate on-target effects in tissues where RAS signaling is important for normal cellular function. Researchers should monitor for similar phenotypes in preclinical models, such as changes in animal weight or signs of gastrointestinal distress.[1]
Troubleshooting Guide
Issue 1: Inconsistent Potency of this compound Across Different Cell Lines
You may observe that the EC50 value of this compound varies significantly between different cancer cell lines, even those with the same KRAS mutation.
Potential Cause 1: Variable Expression of Cyclophilin A (CypA)
This compound's mechanism is dependent on its initial binding to CypA. Therefore, the intracellular concentration of CypA can influence the effective concentration of the active this compound-CypA complex.
-
Troubleshooting Steps:
-
Quantify CypA Expression: Perform Western blotting or qPCR to determine the relative expression levels of CypA in your panel of cell lines.
-
Correlate CypA Levels with EC50: Analyze if there is a correlation between CypA expression and the observed potency of this compound.
-
CypA Overexpression/Knockdown: To confirm the role of CypA, consider transiently overexpressing or knocking down CypA in a selected cell line and re-evaluating the EC50 of this compound.
-
Potential Cause 2: Differences in the Proportion of Active (GTP-bound) RAS
This compound specifically targets the active, GTP-bound form of RAS. Cell lines can have different proportions of active RAS due to variations in the activity of guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).
-
Troubleshooting Steps:
-
Assess RAS Activity: Perform a RAS activity assay (e.g., a pull-down assay using the RAS-binding domain of RAF1) to measure the levels of GTP-bound RAS in your cell lines under baseline conditions.
-
Modulate RAS Activity: In a cell line with wild-type KRAS, you can experimentally increase the proportion of active KRAS by knocking down a GAP like RASA1 (p120-RasGAP) to see if this sensitizes the cells to this compound.[5]
-
Issue 2: Unexpected Effects on Cell Proliferation in Wild-Type RAS Cell Lines
While this compound is developed for RAS-mutant cancers, you might observe anti-proliferative effects in wild-type RAS cell lines, which could be a concern for off-target effects.
Potential Cause: Inhibition of Wild-Type RAS Signaling
As a pan-RAS inhibitor, this compound also inhibits wild-type RAS proteins.[1] In cell lines that are highly dependent on RAS signaling for their proliferation (even with wild-type RAS), you may see an on-target anti-proliferative effect.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Treat the wild-type cells with this compound and perform a Western blot for downstream effectors of RAS signaling, such as phosphorylated ERK (p-ERK). A decrease in p-ERK would suggest that the observed effect is due to on-target RAS inhibition.
-
Evaluate Dependency on RAS Signaling: Use siRNA to knock down KRAS, NRAS, and HRAS in the wild-type cell line. If the knockdown of RAS isoforms phenocopies the effect of this compound, it confirms that the cells are dependent on wild-type RAS signaling.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical Potency (EC50) | 28-220 nM | Recombinant wild-type and mutant RAS | [6] |
| Anti-proliferative Activity (EC50) | 1.2 nM | HPAC (KRAS G12D) | [6] |
| 1.4 nM | Capan-2 (KRAS G12V) | [6] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of a key downstream effector of the RAS-MAPK pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
Protocol 2: RAS Activity Pull-Down Assay
This assay measures the amount of active, GTP-bound RAS in cells.
-
Cell Treatment and Lysis: Treat cells as described in the Western blotting protocol. Lyse the cells in a magnesium-containing lysis buffer.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of RAF1, which is conjugated to glutathione-agarose beads. This will specifically pull down GTP-bound RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS antibody.
-
Input Control: Run a Western blot on a small fraction of the total cell lysate to determine the total amount of RAS protein in each sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing Daraxonrasib concentration for cell viability assays
Welcome to the Technical Support Center for Daraxonrasib. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to assist researchers in optimizing this compound concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as RMC-6236) is an investigational, orally active, multi-selective RAS inhibitor.[1] Unlike inhibitors that target the inactive, GDP-bound state of RAS, this compound targets the active, GTP-bound "ON" state.[2][3] It operates through a unique tri-complex mechanism, first binding to the chaperone protein cyclophilin A (CypA) to form a complex, which then binds to active RAS proteins.[1][2] This interaction blocks the ability of RAS to bind with its downstream effector proteins, thereby inhibiting oncogenic signaling pathways such as the AKT/ETS1 pathway.[1][4][5] This suppression of RAS signaling can lead to reduced cell proliferation and survival in RAS-addicted cancer cells.[2][6]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
Based on preclinical studies, a broad dose range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A good starting point is a serial dilution covering a range from low nanomolar to high nanomolar concentrations. For example, one study successfully used concentrations ranging from 3 nM to 100 nM to evaluate the cytotoxicity of this compound in osteosarcoma cell lines.[4] It is critical to perform a dose-response experiment to identify the optimal concentration range for your experimental model.
Q3: Which cell viability assay is best for experiments with this compound?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Two common types of assays are metabolic assays (e.g., MTT, XTT) and ATP-based assays (e.g., CellTiter-Glo®).
-
Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell by quantifying the reduction of a tetrazolium salt by mitochondrial and cellular reductases.[7] They are widely used but can be susceptible to interference from compounds that affect cellular metabolism or have reducing potential, potentially leading to an over- or underestimation of cell viability.[7]
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. ATP-based assays are generally considered more sensitive and have a shorter incubation time (around 10 minutes) compared to metabolic assays.[8] They are an excellent alternative to confirm results from metabolic assays, as they operate on a different biological principle.[7]
For robust results, it is advisable to confirm key findings with an orthogonal assay that relies on a different detection method.
Q4: What is the optimal treatment duration for this compound?
The optimal treatment duration is cell-line dependent and should be determined empirically. Published studies have used various time points, including 24 hours, 3 days, and 120 hours (5 days).[2][4] A time-course experiment is recommended to understand the kinetics of this compound's effect on your cells and to select the most appropriate endpoint for your study.
Troubleshooting Guide
Q5: My cell viability results are inconsistent or show high well-to-well variability. What are the common causes?
High variability can undermine the reliability of your results. Common causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of this compound.[7] To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or medium.[7]
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of cells, media, and reagents are added to each well.
-
Solvent Inconsistency: If using a solvent like DMSO to dissolve this compound, ensure that all wells, including "untreated" controls, contain the same final concentration of the solvent.[9]
Q6: I'm observing higher cell viability than expected, even at high concentrations of this compound. What could be the issue?
Unexpectedly high viability can be a result of several factors:
-
Assay Interference: The compound may be directly interacting with the assay reagents. For example, some compounds can reduce tetrazolium salts (like MTT) non-enzymatically, leading to a false positive signal of high viability.[7]
-
Compound Precipitation: this compound may precipitate out of the solution at higher concentrations. Visually inspect the wells under a microscope for any precipitate, which can interfere with optical readings.[7] Consider testing a lower, more soluble concentration range.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound. Its efficacy is often linked to the presence of specific KRAS mutations.[4][10] For instance, studies have shown that this compound effectively inhibits KRAS mutant cells but has little effect on KRAS wild-type cells.[4][10]
To Troubleshoot: Confirm your results using an alternative assay with a different mechanism, such as an ATP-based assay, which is less prone to compound interference.[7]
Q7: My results show much lower viability than anticipated. What should I check?
If you observe unexpectedly low viability, consider the following:
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control wells (cells + solvent only) show healthy, viable cells.
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): In an MTT assay, if the purple formazan crystals are not completely dissolved, it will lead to an underestimation of viability. Ensure thorough mixing and solubilization before reading the plate.[7]
-
Cell Seeding Density: Seeding too few cells may result in a low signal-to-noise ratio, while seeding too many can lead to overgrowth and nutrient depletion, affecting cell health independent of the drug treatment. Optimize cell density for your specific cell line and assay duration.
Data & Visualizations
Quantitative Data Summary
The following table summarizes example concentrations of this compound used in a preclinical cell viability study. This should be used as a starting point for designing your own dose-response experiments.
| Parameter | Details | Cell Line Example | Reference |
| Assay Type | MTT Assay | HOS-143B (KRAS Mutant) | [4] |
| Concentration Range | 3, 5, 6, 10, 15, 30, 60, 100 nM | HOS-143B | [4] |
| Treatment Duration | 24 hours to 3 days | HOS-143B | [4] |
| Assay Type | CellTiter-Glo (Luminescence) | Various | [2] |
| Treatment Duration | 120 hours | Various | [2] |
Visualizations
Caption: this compound forms a tri-complex with Cyclophilin A to inhibit active RAS-GTP.
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: A logical workflow for troubleshooting common issues in viability assays.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
-
Cell Seeding:
-
Trypsinize and count cells, then prepare a single-cell suspension in a complete culture medium.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1.0 x 10⁴ cells/well).[4]
-
Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a culture medium at 2x the final desired concentrations.
-
Include vehicle-only controls containing the same final concentration of solvent (e.g., DMSO) as the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7]
-
Dilute the stock to 0.5 mg/mL in a serum-free medium.[7]
-
Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is highly sensitive and has a simpler workflow than the MTT assay.
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT protocol above to seed and treat cells in a 96-well opaque-walled plate suitable for luminescence.
-
-
Assay Reagent Preparation:
-
Equilibrate the assay buffer and lyophilized substrate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
-
Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of reconstituted reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Daraxonrasib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daraxonrasib (RMC-6236).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, multi-selective, non-covalent RAS(ON) inhibitor. It operates through a novel tri-complex mechanism. This compound first binds to the chaperone-like protein cyclophilin A (CypA), and this binary complex then binds to the active, GTP-bound form of both mutant and wild-type RAS proteins.[1] This tri-complex formation blocks the interaction of RAS with its downstream effectors, such as BRAF, thereby inhibiting oncogenic signaling pathways like the MAPK pathway.[1][2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines harboring different KRAS mutations. This includes pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer cell lines.[4][5]
Q3: What are the known mechanisms of resistance to this compound?
Several mechanisms of acquired resistance to this compound have been identified in preclinical and clinical studies. These primarily involve the reactivation of the RAS-MAPK signaling pathway and include:
-
KRAS Amplification: Increased copy number of the mutant KRAS allele can lead to higher levels of the target protein, potentially overcoming the inhibitory effect of the drug.[6]
-
Secondary KRAS Mutations: Acquired mutations in the KRAS gene, such as those at the Y64 residue, can interfere with the formation of the this compound-CypA-RAS tri-complex.[7][8]
-
Alterations in Downstream Effectors: Mutations or alterations in components of the downstream signaling pathway, such as BRAF and other MAPK or PI3K pathway members, can lead to pathway reactivation despite RAS inhibition.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs can provide an alternative signaling input to reactivate the MAPK and/or PI3K pathways.[6]
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than Expected Cell Viability After Treatment
If you observe that this compound is not inhibiting cell proliferation as expected, consider the following potential causes and troubleshooting steps:
-
Potential Cause 1: Acquired Resistance. Prolonged exposure to this compound can lead to the development of resistant cell populations.
-
Troubleshooting:
-
Genomic Analysis: Perform genomic sequencing of the treated cell population to identify potential KRAS amplifications or secondary mutations.
-
Pathway Analysis: Use western blotting to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT. A rebound in phosphorylation after initial suppression may indicate pathway reactivation.
-
-
-
Potential Cause 2: Suboptimal Drug Concentration or Activity. The concentration of this compound may be insufficient, or the compound may have degraded.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 value in your specific cell line and compare it to published data.
-
Compound Integrity: Ensure the proper storage of this compound (-20°C for short-term, -80°C for long-term) and consider using a fresh stock.[4]
-
-
-
Potential Cause 3: Cell Line Specific Factors. The genetic background of your cell line, including co-occurring mutations, may influence its sensitivity to this compound.
-
Troubleshooting:
-
Cell Line Characterization: If not already done, perform genomic characterization of your cell line to identify any mutations in genes associated with resistance (e.g., BRAF, PIK3CA).
-
Compare with Sensitive Lines: As a positive control, include a cell line known to be sensitive to this compound in your experiments.
-
-
Issue 2: Inconsistent Downstream Signaling Inhibition
If you observe variable or weak inhibition of downstream signaling markers like p-ERK, consider these factors:
-
Potential Cause 1: Timing of Analysis. The kinetics of pathway inhibition and potential reactivation can be dynamic.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment, collecting cell lysates at various time points (e.g., 2, 6, 12, 24, 48 hours) after this compound treatment to capture the full dynamic range of the response.
-
-
-
Potential Cause 2: Feedback Loop Activation. Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that lead to its reactivation.
-
Troubleshooting:
-
Combination Therapy Studies: In a research setting, consider co-treating with inhibitors of pathways known to be involved in feedback reactivation, such as PI3K or SHP2 inhibitors, to see if this enhances or sustains the inhibition of p-ERK.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | EC50 (nM) for Cell Viability | EC50 (nM) for p-ERK Inhibition | Reference |
| HPAC | Pancreatic | G12D | 1.2 | - | [4] |
| Capan-2 | Pancreatic | G12V | 1.4 | - | [4] |
| Capan-1 | Pancreatic | G12V | 1,143 | - | [5] |
| AsPC-1 | Pancreatic | G12D | 4,410 | 3.6 | [5] |
| NCI-H358 | NSCLC | G12C | 1,530 | 1.6 | [5] |
Table 2: Clinical Trial Data for this compound in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Population (2nd Line Treatment) | Dose | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| KRAS G12X-mutated PDAC (n=22) | 300 mg daily | 8.8 months | 36% | 91% | [9] |
| RAS-mutated PDAC (n=37) | 300 mg daily | 8.5 months | 27% | 95% | [9] |
| KRAS G12X-mutated PDAC (n=42) | 160-300 mg daily | 8.5 months | 29% | 91% | [9] |
| RAS-mutated PDAC (n=57) | 160-300 mg daily | 7.6 months | 25% | 93% | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or DMSO control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis of p-ERK and Total ERK
This protocol describes a method to assess the phosphorylation status of ERK1/2, a key downstream effector in the RAS-MAPK pathway, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time points.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To probe for total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following the same steps from step 10 onwards. Alternatively, a parallel gel can be run.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Overview of resistance mechanisms to this compound.
References
- 1. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]
- 2. RAS(ON) multi-selective inhibition drives antitumor immunity in preclinical models of NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revmed.com [revmed.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. onclive.com [onclive.com]
Technical Support Center: The Impact of KRAS Amplification on Daraxonrasib Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of KRAS amplification on the sensitivity of cancer cells to Daraxonrasib (RMC-6236).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound sensitivity in the context of KRAS amplification.
| Issue/Observation | Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent this compound IC50 values in cell lines with known KRAS amplification. | 1. Variation in KRAS copy number between cell passages.2. Inconsistent cell seeding density.3. Fluctuation in drug concentration due to improper storage or handling. | 1. Regularly perform qPCR or FISH to confirm KRAS copy number in your cell line stocks.2. Optimize and strictly adhere to a consistent cell seeding protocol for viability assays.3. Aliquot this compound upon receipt and store at the recommended temperature. Use fresh aliquots for each experiment. |
| Wild-type KRAS cell line shows unexpected sensitivity to this compound. | 1. The cell line may have a high ratio of active, GTP-bound KRAS despite being wild-type.2. Presence of other genetic alterations that activate the RAS pathway. | 1. Assess the levels of GTP-bound KRAS in your cell line. Consider knockdown of GTPase-activating proteins like RASA1 to experimentally increase active KRAS and observe changes in sensitivity.[1]2. Perform genomic profiling to identify other potential mutations in the RAS-MAPK pathway. |
| Difficulty in detecting low-level KRAS amplification. | 1. The chosen detection method lacks the required sensitivity.2. Poor quality of genomic DNA extracted from samples. | 1. For sensitive detection of KRAS copy number variations, quantitative PCR (qPCR) is a reliable method.[2][3] Ensure that the primers and probes are specific to the KRAS gene and a stable reference gene.2. Use a high-quality DNA extraction kit and assess DNA integrity before proceeding with qPCR. |
| KRAS amplified cells show initial response to this compound followed by rapid resistance. | 1. Development of additional resistance mechanisms.2. Heterogeneity in the cancer cell population. | 1. Analyze post-treatment samples for new alterations in genes such as BRAF, RAF1, PIK3CA, and MYC.[4]2. Consider single-cell sequencing to investigate population heterogeneity and the emergence of resistant clones. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which KRAS amplification leads to reduced sensitivity to this compound?
A1: KRAS amplification leads to an overexpression of the KRAS protein. This compound is a RAS(ON) multi-selective inhibitor that forms a tri-complex with the active, GTP-bound form of RAS and cyclophilin A (CypA), thereby blocking downstream signaling.[5] In cells with KRAS amplification, the increased quantity of KRAS protein can overwhelm the inhibitor, leading to incomplete pathway suppression and consequently, reduced drug sensitivity. Preclinical and clinical data have shown that acquired KRAS amplification is a key mechanism of resistance to this compound.[4]
Q2: What percentage of patients develop KRAS amplification as a resistance mechanism to this compound?
A2: In a clinical study involving patients with pancreatic ductal adenocarcinoma (PDAC) treated with this compound, putative genomic mechanisms of resistance were identified in 62% (16 out of 26) of patients with a progression-free survival of over three months. Within this group, acquired amplifications of KRAS were observed in 35% (9 out of 26) of patients.[4]
Q3: Are there other known mechanisms of resistance to this compound besides KRAS amplification?
A3: Yes, other acquired alterations have been observed in patients who developed resistance to this compound. These include mutations and amplifications in other components of the RAS signaling pathway, such as RAF kinases (15%), receptor tyrosine kinases (RTKs) (12%), PI3K pathway genes (8%), and MYC amplification (4%).[4] Additionally, secondary mutations in KRAS at the Y64 residue have been identified, which can interfere with the formation of the KRAS:this compound:CypA tri-complex.[6]
Q4: How does the resistance profile of this compound differ from that of KRAS G12C(OFF) inhibitors?
A4: A key distinction is that acquired oncogenic secondary KRAS mutations are not typically observed with this compound, which is consistent with its broad inhibitory activity against multiple RAS variants in their active (ON) state.[4] In contrast, KRAS G12C(OFF) inhibitors, which target the inactive state of a specific mutant, can lead to the development of secondary KRAS mutations as a resistance mechanism.[5]
Q5: Can sensitivity to this compound be restored in cells with KRAS amplification?
A5: Preclinical data suggests that increasing the therapeutic pressure on the RAS pathway may overcome resistance. This could potentially be achieved through combination therapies. For instance, combining this compound with other inhibitors targeting the RAS pathway, such as elironrasib or zoldonrasib, has shown promise in preclinical models to forestall monotherapy resistance.[7]
Quantitative Data Summary
The following tables summarize key quantitative data on the clinical efficacy of this compound and the mechanisms of acquired resistance.
Table 1: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Population | Treatment Dose | Number of Patients (n) | Median Progression-Free Survival (PFS) (95% CI) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| KRAS G12X-mutant | 300 mg/day | 22 | 8.8 months (8.5-NE)[5] | 36%[5] | 91%[5] |
| Broader RAS-mutant | 300 mg/day | 37 | 8.5 months (5.9-NE)[5] | 27%[5] | 95%[5] |
| KRAS G12X-mutant | 160-300 mg/day | 42 | 8.5 months (5.3-11.7)[5] | N/A | N/A |
| Broader RAS-mutant | 160-300 mg/day | 57 | 7.6 months (5.9-11.1)[5] | N/A | N/A |
NE: Not Evaluable
Table 2: Acquired Genomic Alterations Associated with this compound Resistance in PDAC
| Alteration | Percentage of Patients (n=26) |
| KRAS Amplification | 35%[4] |
| RAF Alterations | 15%[4] |
| RTK Alterations | 12%[4] |
| PI3K Pathway Alterations | 8%[4] |
| MYC Amplification | 4%[4] |
Experimental Protocols
Protocol 1: Determination of KRAS Gene Amplification by Quantitative PCR (qPCR)
This protocol provides a method for quantifying the copy number of the KRAS gene in genomic DNA isolated from tumor cells or tissue.
1. Materials:
-
Genomic DNA extraction kit
-
Genomic DNA from experimental and control cell lines/tissues
-
Primers specific for KRAS and a reference gene (e.g., GAPDH, RNase P)
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
qPCR instrument
-
Nuclease-free water
2. Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cell pellets or tissue samples using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess its purity.
-
Primer Design: Design or obtain validated qPCR primers for a unique region of the KRAS gene and a stable, single-copy reference gene. Ensure primers have a GC content of 50-60% and produce an amplicon of 75-200 bp.[2]
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR reagent, forward and reverse primers for either KRAS or the reference gene, and nuclease-free water.
-
In a 96- or 384-well qPCR plate, add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well.
-
Add the master mix to the respective wells. Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate for both the KRAS and reference gene.
-
-
qPCR Run:
-
Perform the qPCR using a standard cycling protocol, typically including an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[4]
-
-
Data Analysis (Relative Quantification):
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(KRAS) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample, e.g., a cell line with a known diploid KRAS copy number).
-
The relative copy number is calculated as 2^(-ΔΔCt). A value significantly greater than 2 indicates gene amplification.
-
Protocol 2: Assessment of this compound Sensitivity using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to measure the sensitivity of cancer cell lines to this compound by quantifying ATP levels as an indicator of cell viability.
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL for a 96-well plate).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from all sample readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway and resistance mechanisms.
Caption: Workflow for assessing this compound sensitivity.
Caption: KRAS amplification and this compound resistance.
References
- 1. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 2. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ajmc.com [ajmc.com]
- 8. promega.com [promega.com]
Technical Support Center: Understanding and Troubleshooting Secondary KRAS Y64X Mutations and Daraxonrasib Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding secondary KRAS Y64X mutations as a mechanism of resistance to Daraxonrasib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (RMC-6236) is an investigational, orally bioavailable, multi-selective RAS inhibitor.[1] It functions as a tri-complex inhibitor, acting as a molecular glue to recruit the chaperone protein cyclophilin A (CYPA) to the active, GTP-bound (ON) state of RAS proteins.[2][3] This this compound:CYPA complex binds to RAS, sterically blocking the interaction with downstream effectors such as RAF and PI3K, thereby inhibiting oncogenic signaling.[2][3]
Q2: What is the primary mechanism by which secondary KRAS Y64X mutations cause resistance to this compound?
Secondary KRAS Y64X mutations (where X can be another amino acid, such as C or D) have been identified as a key mechanism of acquired resistance to this compound.[3][4] These mutations disrupt a critical pi-pi stacking interaction between the tyrosine at position 64 (Y64) of the KRAS protein and the indole (B1671886) ring of this compound.[3][4] This disruption significantly lowers the binding affinity of the this compound:CYPA complex to the active KRAS protein, thereby preventing the formation of the inhibitory tri-complex and allowing downstream signaling to resume.[3][4]
Q3: Have KRAS Y64X mutations been observed in clinical samples from patients treated with this compound?
Yes, in a study of matched baseline and post-progression specimens from 40 patients with RAS-mutant cancers treated with this compound, acquired KRAS Y64C or Y64D mutations were identified in two patients.[3] These findings from clinical samples are mirrored in preclinical models of acquired resistance.[3][4]
Q4: Besides KRAS Y64X mutations, what are other reported mechanisms of resistance to this compound?
Other mechanisms of acquired resistance to this compound that have been observed in patients and preclinical models include:
-
Alterations in RAF kinases: This includes kinase-dead and low-activity BRAF mutations.[3][4]
-
Amplification of KRAS: An increase in the copy number of the mutant KRAS gene.
-
Mutations in other MAPK pathway components: Such as MAP2K1/2.[3][4]
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments investigating this compound resistance.
Issue 1: A KRAS-mutant cell line initially sensitive to this compound develops resistance over time.
-
Possible Cause: Emergence of a sub-population of cells with acquired resistance mutations.
-
Troubleshooting Steps:
-
Sequence the KRAS gene: Perform targeted sequencing of the KRAS gene in the resistant cell population to check for secondary mutations, particularly at the Y64 codon.
-
Broad-panel sequencing: If no KRAS Y64X mutation is found, consider a broader next-generation sequencing (NGS) panel to look for other resistance mechanisms such as KRAS amplification or mutations in BRAF, MEK, or PI3K pathway components.[3][4]
-
Functional validation: If a putative resistance mutation is identified, validate its function by introducing it into the parental, sensitive cell line and re-assessing sensitivity to this compound.
-
Issue 2: Reduced inhibition of ERK phosphorylation by this compound in resistant cells.
-
Possible Cause: The resistance mechanism is preventing this compound from effectively inhibiting the RAS-RAF-MEK-ERK signaling cascade.
-
Troubleshooting Steps:
-
Confirm target engagement: Use a split-luciferase assay or similar protein-protein interaction assay to determine if this compound is still able to promote the interaction between KRAS and CYPA in the resistant cells. A lack of interaction would be consistent with a Y64X mutation.[3][4]
-
Assess RAF dimer formation: Investigate if there is enhanced dimerization of RAF proteins in the resistant cells, as this can also lead to reduced efficacy of this compound.[3][4]
-
Titrate this compound concentration: Determine the IC50 for ERK phosphorylation inhibition in both parental and resistant cell lines to quantify the degree of resistance.
-
Data Presentation
Table 1: Acquired Resistance Alterations in Patients Treated with this compound
| Alteration Type | Gene(s) | Number of Patients Affected (out of 40) | Percentage of Patients |
| Secondary KRAS Mutation | KRAS (Y64C/D) | 2 | 5% |
| RAF Kinase Alterations | BRAF, RAF1 | Not specified | Not specified |
| MAPK Pathway Mutations | MAP2K1/2 | 5 | 12.5% |
| PI3K/mTOR Pathway Alterations | PIK3CA | 4 | 10% |
| KRAS Amplification | KRAS | 3 | 7.5% |
Data summarized from Sang et al., 2025.[3][4]
Table 2: Effect of Y64D Mutation on this compound-Mediated Interactions and Signaling
| Assay | KRAS Genotype | This compound Effect |
| KRAS:CYPA Interaction | G12V | Increased Interaction |
| G12V/Y64D | Attenuated Interaction | |
| KRAS:CRAF RBD Interaction | G12V | Decreased Interaction |
| G12V/Y64D | Attenuated Decrease in Interaction | |
| pERK Levels | G12V | Inhibition |
| G12V/Y64D | Attenuated Inhibition |
Data summarized from Sang et al., 2025.[4]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture parental KRAS-mutant cancer cells (e.g., LoVo, AsPC-1) in standard culture medium.
-
Initial Drug Exposure: Treat cells with this compound at a concentration close to the IC50 value.
-
Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of this compound in a stepwise manner.
-
Long-term Culture: Maintain the cells in the presence of the desired final concentration of this compound (e.g., 100-300 nM) for several passages to establish a stable resistant population.[3]
-
Validation: Confirm resistance by comparing the IC50 for cell viability of the resistant line to the parental line using a cell viability assay.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[3]
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Measure luminescence or absorbance according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle-treated control.
-
Data Analysis: Plot the results and calculate the IC50 values.
Protocol 3: Western Blot for ERK Phosphorylation
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-ERK (p-ERK). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate.
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Protocol 4: Live-Cell Split-Luciferase Assay for KRAS:CYPA Interaction
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with constructs encoding KRAS tagged with one fragment of luciferase (e.g., LgBiT) and CYPA tagged with the complementary fragment (e.g., SmBiT).
-
Cell Seeding: Plate the transfected cells in a suitable assay plate.
-
Drug Treatment: Treat the cells with this compound or a vehicle control.
-
Substrate Addition: Add the luciferase substrate to the wells.
-
Luminescence Measurement: Measure the luminescence signal over time. An increase in luminescence indicates a drug-induced interaction between KRAS and CYPA.[3]
Mandatory Visualizations
References
Technical Support Center: Daraxonrasib and BRAF Mutation-Mediated Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of BRAF mutations in acquired resistance to Daraxonrasib (RMC-6236).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (RMC-6236) is an investigational, orally bioavailable, multi-selective inhibitor of RAS proteins.[1] Unlike inhibitors that target the inactive, GDP-bound (OFF) state of a specific mutant like KRAS G12C, this compound targets the active, GTP-bound (ON) state of multiple RAS isoforms (KRAS, NRAS, and HRAS) with various mutations (e.g., G12X, G13X, Q61X).[2][3] Its mechanism is unique; it acts as a "molecular glue." this compound first binds to the chaperone protein cyclophilin A (CypA), and this binary complex then binds to RAS(ON).[4] This creates a stable tri-complex (RAS:this compound:CypA) that blocks the interaction of RAS with its downstream effectors, such as RAF kinases and PI3K, thereby inhibiting oncogenic signaling.[1][4]
Q2: What is the established role of BRAF mutations in resistance to RAS-pathway inhibitors?
In the context of RAS-pathway inhibitors, particularly those targeting KRAS G12C (e.g., sotorasib, adagrasib), acquired activating mutations in downstream effectors like BRAF (e.g., V600E) can create a bypass track.[5][6] This allows the MAPK signaling pathway to be reactivated independently of upstream RAS, rendering the RAS inhibitor ineffective.
Q3: How do BRAF mutations specifically contribute to resistance against this compound?
The mechanism is surprisingly different from the typical activating mutations. Studies of patients who developed resistance to this compound have identified acquired kinase-dead or low-activity (Class III) BRAF mutations .[7][8][9] This is counterintuitive because these BRAF mutants require dimerization with other RAF kinases (like CRAF) in a RAS-dependent manner to signal.[7] The proposed mechanism of resistance is that the formation of stable RAF dimers on the surface of active RAS sterically hinders the binding of the this compound:CypA complex.[8] Essentially, the enhanced RAF dimerization makes it more difficult for this compound to engage its target, attenuating the formation of the inhibitory tri-complex and allowing signaling to persist.[7][8]
Q4: Are there other known mechanisms of resistance to this compound?
Yes, besides alterations in BRAF, other mechanisms of acquired resistance have been observed. These include:
-
Secondary KRAS mutations that disrupt the binding of the this compound:CypA complex to RAS.[7]
-
Acquired alterations in other RAS signaling intermediates like RAF1, MAP2K1/2, and PIK3CA .[7]
-
Amplifications of the KRAS gene .[10]
-
Alterations in receptor tyrosine kinases (RTKs) and the MYC oncogene.[10]
Notably, unlike the resistance profiles seen with mutant-selective KRAS G12C(OFF) inhibitors, secondary oncogenic KRAS mutations are not typically observed, which is consistent with this compound's broad RAS inhibitory activity.[10]
Data Summary Tables
Table 1: Clinical Efficacy of this compound Monotherapy in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Cohort (Previously Treated) | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PDAC with KRAS G12X Mutation | 26 | 35% | 92% | 8.5 months | 13.1 months |
| PDAC with any RAS Mutation | 38 | 29% | 95% | 8.1 months | 15.6 months |
| Data from the Phase 1/1b RMC-6236-001 trial. Median follow-up was 16.7 months.[3][11] |
Table 2: Frequencies of Acquired Resistance Mechanisms to this compound
| Study Population | N | Key Alteration Type | Frequency | Citation |
| RAS-mutant Cancers (NSCLC, CRC, etc.) | 40 | Alterations in RAS signaling intermediates (KRAS, BRAF, RAF1, etc.) | 45% (18/40) | [7] |
| PDAC | 26 | Acquired RAF kinase alterations | 15% (4/26) | [10] |
| PDAC | 26 | KRAS amplifications | 35% (9/26) | [10] |
| PDAC | 26 | Receptor Tyrosine Kinase (RTK) alterations | 12% (3/26) | [10] |
Visualizations: Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. Revolution Medicines Shares New Clinical Results Supporting Initiation of RASolute 303, a Global Phase 3 Registrational Trial of this compound in First Line Metastatic Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 4. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. ajmc.com [ajmc.com]
- 11. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS [clin.larvol.com]
Strategies for Daraxonrasib combination therapy to prevent resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Daraxonrasib combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges and to help devise strategies to prevent therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (RMC-6236) is an orally bioavailable, multi-selective RAS(ON) inhibitor. It functions as a molecular glue, forming a tri-complex with the active, GTP-bound form of RAS and cyclophilin A (CypA).[1][2] This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[2][3] this compound is designed to target a wide range of RAS mutations.[1][4]
Q2: What are the most common mechanisms of acquired resistance to this compound monotherapy?
A2: Preclinical and clinical studies have identified several key mechanisms of acquired resistance to this compound. These include:
-
KRAS Amplification: An increase in the copy number of the mutant KRAS gene is a prevalent mechanism of resistance.[1][5]
-
Reactivation of the MAPK Pathway: Acquired alterations in downstream components of the RAS signaling pathway, such as BRAF and MEK, can lead to restored pathway activity.[1][3]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs, such as EGFR and HER2, can provide bypass signaling to reactivate downstream pathways.[1][5]
-
Alterations in the PI3K Pathway: Mutations in genes of the PI3K signaling pathway can promote cell survival and proliferation independently of RAS-MAPK signaling.[1]
-
MYC Amplification: Increased expression of the MYC oncogene has also been observed as a potential resistance mechanism.[1]
-
Secondary KRAS Mutations: While less common than with KRAS(OFF) inhibitors, secondary mutations in KRAS, such as at the Y64 residue, can interfere with the formation of the RAS:this compound:CypA tri-complex.[3][6]
Q3: What are the most promising combination strategies to overcome or prevent resistance to this compound?
A3: Rational combination therapies are being actively investigated to enhance the efficacy of this compound and prevent the emergence of resistance. Promising strategies include co-administration with:
-
Other RAS(ON) Inhibitors: Combining this compound with mutant-selective RAS(ON) inhibitors, such as the KRAS G12C inhibitor elironrasib or the KRAS G12D inhibitor zoldonrasib, can increase the total RAS target occupancy and has shown preclinical benefit.[1]
-
RTK Inhibitors: Targeting upstream RTKs, for instance with the EGFR/HER2 inhibitor afatinib, can block a key resistance mechanism.[7][8]
-
Downstream Pathway Inhibitors: Co-targeting downstream effectors with MEK, ERK, or PI3K inhibitors can prevent signal reactivation.
-
CDK4/6 Inhibitors: Combination with CDK4/6 inhibitors like abemaciclib (B560072) has shown combinatorial activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[9]
-
STAT3 Inhibitors: The combination with STAT3 inhibitors, such as the PROTAC SD36, has demonstrated robust regression of PDAC tumors in preclinical models.[7][8]
-
Standard-of-Care Chemotherapy: this compound is being evaluated in combination with standard chemotherapy regimens like gemcitabine (B846) and nab-paclitaxel.
-
Immune Checkpoint Inhibitors: Preclinical data suggests that this compound can remodel the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors like anti-PD-1 therapy.
Troubleshooting Guides
This section provides guidance on common experimental issues you may encounter when studying this compound combination therapies.
Issue 1: Decreased efficacy of this compound in long-term cell culture experiments.
-
Potential Cause: Development of acquired resistance in the cancer cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the long-term treated cells versus the parental cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Analyze Key Signaling Pathways: Use Western blotting to probe for changes in key signaling proteins in the resistant cells compared to parental cells, both at baseline and after acute this compound treatment. Look for reactivation of p-ERK or p-AKT, which would suggest MAPK or PI3K pathway reactivation, respectively.
-
Investigate Genetic Mechanisms:
-
qPCR for Gene Amplification: Use quantitative PCR to assess the copy number of the KRAS gene in resistant cells compared to parental cells.
-
Sanger or Next-Generation Sequencing (NGS): Sequence the KRAS, BRAF, and other relevant genes in the resistant cell lines to identify potential secondary mutations.
-
-
Establish Resistant Clones: If not already done, generate single-cell clones from the resistant population to ensure a homogenous population for further mechanistic studies.
-
Issue 2: High variability or unexpected results in cell viability assays with drug combinations.
-
Potential Cause: Issues with drug stability, solubility, or synergistic/antagonistic interactions.
-
Troubleshooting Steps:
-
Check Drug Stability and Solubility: Ensure that both drugs are stable and soluble in the cell culture medium at the concentrations used. Some combinations may require a specific solvent or formulation. Prepare fresh drug dilutions for each experiment.
-
Optimize Seeding Density: Cell density can significantly impact drug response. Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the duration of the assay.
-
Perform a Full Dose-Response Matrix: To properly assess synergy, antagonism, or additivity, it is essential to test a range of concentrations for both drugs in a matrix format.
-
Use Synergy Software: Analyze your dose-response matrix data using software like SynergyFinder to calculate synergy scores (e.g., Bliss, Loewe, ZIP). This provides a quantitative measure of the drug interaction.
-
Consider the Order of Drug Addition: In some cases, the sequence of drug administration can influence the outcome. Test simultaneous addition versus sequential addition of the drugs.
-
Issue 3: Difficulty in detecting changes in protein phosphorylation by Western blot.
-
Potential Cause: Suboptimal sample preparation, antibody issues, or transient signaling events.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. Keep samples on ice at all times.
-
Perform a Time-Course Experiment: The reactivation of signaling pathways can be transient. Collect cell lysates at multiple time points after drug treatment (e.g., 2, 6, 24, 48 hours) to capture the dynamics of pathway inhibition and rebound.[10]
-
Validate Antibodies: Ensure your primary antibodies are specific and sensitive for the target protein, especially for phospho-specific antibodies. Check the manufacturer's datasheet for recommended applications and dilutions.
-
Use Appropriate Blocking Buffers: For phospho-specific antibodies, it is generally recommended to use a blocking buffer containing Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background.
-
Normalize to Total Protein: To accurately quantify changes in phosphorylation, always normalize the phospho-protein signal to the total protein level for each sample. This is typically done by stripping the membrane and re-probing with an antibody against the total (non-phosphorylated) protein.
-
Data Presentation
The following tables summarize preclinical and clinical data for this compound monotherapy and combination therapies.
Table 1: Preclinical Efficacy of this compound and Combination Therapies
| Cell Line | KRAS Mutation | Treatment | Concentration | Effect | Source |
| HOS-143B (Osteosarcoma) | G12S | This compound | 5 nM | Significant inhibition of proliferation | [11] |
| PDAC cell lines | Various | This compound + Afatinib + SD36 | 1 nM + 0.5 µM + 0.5 µM | Complete cell death in vitro | [7] |
| KP-4 (PDAC xenograft) | G12D | This compound + Abemaciclib | Not specified | Statistically significant improvement in tumor growth inhibition | [9] |
Table 2: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC)
| Patient Population | Treatment | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Source |
| Previously Treated Metastatic PDAC (RAS-mutated) | This compound | 160-300 mg daily | 25% | 93% | 7.6 months | [12] |
| Previously Treated Metastatic PDAC (KRAS G12X) | This compound | 160-300 mg daily | 29% | 91% | 8.5 months | [12] |
| Previously Treated Metastatic PDAC (RAS-mutated) | This compound | 300 mg daily | 27% | 95% | 8.5 months | [12] |
Table 3: Clinical Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC)
| Patient Population | Treatment | Dose | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |
| Previously Treated NSCLC (RAS G12X) | This compound | 120-220 mg daily | 38% | 15.1 months | 9.8 months | [13] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK Analysis
This protocol is designed to assess the inhibition of the MAPK pathway by this compound.
Materials:
-
Cell culture reagents
-
This compound and other inhibitors of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Mouse anti-Total ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of this compound and/or other inhibitors for the specified time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Place plates on ice, wash cells once with ice-cold PBS, and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound and for assessing the effects of drug combinations.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination drug in cell culture medium. For combination studies, a dose-response matrix should be prepared.
-
Incubation: Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. For single-agent treatments, plot the dose-response curve and determine the IC50 value. For combination treatments, use synergy analysis software.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ajmc.com [ajmc.com]
- 5. revmed.com [revmed.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a pan-RAS inhibitor, selectively inhibits osteosarcomas with activated KRAS by halting AKT signaling and matrix metalloprotease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
Validation & Comparative
A Comparative Analysis of Daraxonrasib and Adagrasib in the Treatment of RAS-Mutated Cancers
In the rapidly evolving landscape of targeted cancer therapies, two prominent inhibitors, Daraxonrasib and adagrasib, have emerged as significant players in the treatment of tumors harboring RAS mutations. While both drugs aim to disrupt oncogenic RAS signaling, they exhibit distinct mechanisms of action, target different forms of the RAS protein, and have been evaluated in various clinical settings. This guide provides a detailed comparison of their efficacy, mechanisms, and available clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two States
Adagrasib is a covalent inhibitor that specifically targets the KRAS G12C mutation. It irreversibly binds to the cysteine residue of the mutated KRAS protein, locking it in an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state[1][2][3][4][5]. This prevents the protein from being activated and subsequently blocks downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival[2][5].
In contrast, this compound (RMC-6236) is a first-in-class, orally active, multi-selective RAS inhibitor that employs a novel tri-complex mechanism[6]. It targets the active, guanosine triphosphate (GTP)-bound form of RAS proteins, encompassing a broader range of mutations including and beyond G12C[6][7]. This compound first binds to the chaperone protein cyclophilin A, and this complex then engages with the active RAS protein, sterically hindering its interaction with downstream effectors and thereby inhibiting oncogenic signaling[6]. This unique mechanism offers the potential to overcome resistance to inhibitors that target the inactive state[8][9].
Clinical Efficacy: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound and adagrasib are not yet available. Therefore, a comparison of their efficacy relies on data from separate clinical trials. It is crucial to note that variations in study design, patient populations, and prior lines of therapy can influence outcomes.
Adagrasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
Adagrasib has undergone extensive clinical evaluation, particularly in patients with previously treated KRAS G12C-mutated NSCLC. The KRYSTAL-1 and KRYSTAL-12 trials provide key efficacy data.
| Efficacy Endpoint | KRYSTAL-1 (Phase I/II)[10] | KRYSTAL-12 (Phase III) vs. Docetaxel[11][12] |
| Objective Response Rate (ORR) | 43% | 32% (vs. 9% for docetaxel) |
| Median Duration of Response (DOR) | 12.4 months | 8.3 months (vs. 5.4 for docetaxel) |
| Median Progression-Free Survival (PFS) | - | 5.5 months (vs. 3.8 months for docetaxel) |
| Median Overall Survival (OS) | 14.1 months | - |
| Intracranial ORR | - | 24% (vs. 11% for docetaxel)[11] |
This compound in RAS-Mutated Solid Tumors
This compound is in earlier stages of clinical development, with promising data emerging from a Phase 1 study (RMC-6236-001) in patients with various RAS-mutated solid tumors, including pancreatic ductal adenocarcinoma (PDAC) and NSCLC. Phase 3 trials, RASolute-302 (PDAC) and RASolve-301 (NSCLC), are ongoing[6][9][13].
| Efficacy Endpoint | RMC-6236-001 (Phase 1) - PDAC Cohort (300mg dose)[14][15] |
| Objective Response Rate (ORR) | 36% (KRAS G12X) / 27% (RAS-mutated) |
| Disease Control Rate (DCR) | 91% (KRAS G12X) / 95% (RAS-mutated) |
| Median Progression-Free Survival (PFS) | 8.8 months (KRAS G12X) / 8.5 months (RAS-mutated) |
| Median Overall Survival (OS) | 14.5 months (at 160-300mg dose range)[13] |
Experimental Protocols and Clinical Trial Design
The methodologies for the key clinical trials provide context for the efficacy data.
KRYSTAL-12 (Adagrasib)
The KRYSTAL-12 study is a randomized, open-label, multicenter, Phase 3 trial that evaluated the efficacy and safety of adagrasib versus docetaxel (B913) in patients with previously treated, locally advanced or metastatic NSCLC with a KRAS G12C mutation[12]. Patients were randomized in a 2:1 ratio to receive either adagrasib (600 mg orally twice daily) or docetaxel (75 mg/m² intravenously every 3 weeks)[12]. The primary endpoint was progression-free survival, with overall survival, objective response rate, and duration of response as key secondary endpoints[12].
RMC-6236-001 (this compound)
The RMC-6236-001 trial is a Phase 1, first-in-human, open-label, dose-escalation and expansion study of this compound in patients with advanced solid tumors harboring specific RAS mutations[7][14]. The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The recommended Phase 2 dose was determined to be 300 mg once daily[14]. Efficacy endpoints included ORR, DCR, and PFS.
Safety and Tolerability
Both adagrasib and this compound have manageable safety profiles, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.
For adagrasib, common TRAEs include nausea, diarrhea, vomiting, and fatigue[16]. In the KRYSTAL-12 trial, grade ≥3 TRAEs occurred in 47% of patients receiving adagrasib, compared to 46% with docetaxel[12].
For this compound, the most frequent TRAEs reported in the Phase 1 study were rash, diarrhea, and nausea[17]. Grade 3 or higher TRAEs were observed in 34% of patients in the 300 mg cohort[17].
Conclusion
Adagrasib has demonstrated significant and durable clinical benefit as a targeted therapy for patients with previously treated KRAS G12C-mutated NSCLC. This compound, with its novel pan-RAS inhibitory mechanism targeting the active state, shows broad potential across a wider range of RAS mutations and in different tumor types, including pancreatic cancer. The early clinical data for this compound is encouraging, and the ongoing Phase 3 trials will be critical in establishing its role in the treatment of RAS-addicted cancers. While a direct comparison is not yet possible, the distinct mechanisms and emerging clinical profiles of these two agents highlight the significant progress being made in targeting the historically "undruggable" RAS oncogene. Future research, including potential head-to-head trials and combination strategies, will further clarify the optimal use of these important therapies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. What is Adagrasib used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. onclive.com [onclive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajmc.com [ajmc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 12. Adagrasib is superior to docetaxel in previously treated patients with KRASG12C-mutated advanced non-small cell lung cancer - BJMO [bjmo.be]
- 13. Revolution Medicines Reports Fourth Quarter and Full Year 2024 Financial Results and Update on Corporate Progress - BioSpace [biospace.com]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. trial.medpath.com [trial.medpath.com]
Validating Pan-RAS Inhibition: A Comparative Analysis of Daraxonrasib in Patient-Derived Organoids
For Immediate Release
This guide provides a comparative analysis of Daraxonrasib (RMC-6236), a novel pan-RAS inhibitor, with a focus on its validation in patient-derived organoids (PDOs). Designed for researchers, scientists, and drug development professionals, this document summarizes the current landscape of preclinical validation for RAS-targeted therapies, offering insights into the activity of this compound and its alternatives, Sotorasib and Adagrasib.
This compound is a multi-selective RAS(ON) inhibitor that has shown promise in treating various cancers with RAS mutations, including pancreatic, non-small cell lung, and colorectal cancers.[1] Unlike inhibitors that target specific KRAS mutations, this compound is designed to inhibit a broad spectrum of RAS variants in their active, GTP-bound state.[1] This is achieved through a unique mechanism where this compound forms a tri-complex with cyclophilin A and the active RAS protein, effectively blocking downstream signaling pathways.
Patient-derived organoids have emerged as a critical preclinical model, offering a more physiologically relevant platform than traditional cell lines by preserving the genetic and phenotypic heterogeneity of the original tumor. This guide delves into the available data on the use of PDOs to assess the efficacy of this compound and compares it with the established KRAS G12C inhibitors, Sotorasib and Adagrasib.
Data Presentation
The following tables summarize the available data on the activity of this compound and its alternatives in patient-derived organoids. It is important to note that direct head-to-head comparative studies of these three inhibitors in the same PDO models are limited in the public domain. The data presented is compiled from various sources.
Table 1: this compound (RMC-6236) Activity in Patient-Derived Pancreatic Cancer Organoids
| Parameter | Finding | Source |
| Model System | Patient-derived pancreatic tumor cells and fibroblasts co-cultured as 3D organoids. | AACR Annual Meeting 2025 Abstract[2] |
| Reported Activity | Demonstrates efficacy in a pancreatic cancer PDO model, particularly when combined with other therapeutic agents. | [2] |
| Combination Synergy | The combination of RMC-6236 with standard chemotherapy and targeted therapies (e.g., WNT inhibitors) enhances its antitumor activity. | [2] |
| Mechanism Assessment | Western blot analysis was used to assess the inhibition of the RAS pathway and the induction of apoptotic markers. | [2] |
Table 2: Sotorasib (AMG 510) Activity in Patient-Derived Organoids
| Cancer Type | KRAS Mutation | Model System | Reported Efficacy | Source |
| Non-Small Cell Lung Cancer | G12C | Patient-Derived Organoids | Demonstrated sensitivity in spheroid growth conditions. | [3] |
| Colorectal Cancer | G12C | Patient-Derived Organoids | Efficacy tested in a panel of over 20 PDOs. | [3] |
Table 3: Adagrasib (MRTX849) Activity in Patient-Derived Organoids
| Cancer Type | KRAS Mutation | Model System | Reported Efficacy | Source |
| Colorectal Cancer | G12C | Patient-Derived Organoids | Acquired resistance to Adagrasib has been modeled in PDOs. | [3] |
| Pancreatic Cancer | G12C | Patient-Derived Organoids | A partial response was observed in 33% of patients in the KRYSTAL-1 trial, which has been correlated with PDO studies. | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are the methodologies for key experiments cited in the context of validating RAS inhibitors in patient-derived organoids.
Protocol 1: Evaluation of this compound in Patient-Derived Pancreatic Cancer Organoids (Based on AACR Abstract)
-
Organoid Generation:
-
Patient-derived tumor cells and cancer-associated fibroblasts (CAFs) were combined in a 1:1 ratio.
-
The cell mixture was cultured in a suitable medium for 72 hours to allow for the formation of 3D organoids.[2]
-
-
Drug Treatment:
-
Organoids were treated with this compound (RMC-6236) as a single agent and in combination with gemcitabine, abraxane, CDK7 inhibitors, WNT inhibitors, and mTOR pathway inhibitors.[2]
-
-
Viability Assays:
-
The efficacy of the treatments was assessed using 2D and 3D viability assays.[2]
-
-
Immunofluorescence:
-
Cancer-associated fibroblasts were detected by staining for α-SMA via immunofluorescence.[2]
-
-
Western Blot Analysis:
-
The impact on the RAS signaling pathway and the induction of apoptosis were evaluated by analyzing relevant protein markers using Western blotting.[2]
-
Protocol 2: General Protocol for Establishing and Dosing Patient-Derived Organoids
-
Tissue Procurement and Digestion:
-
Fresh tumor tissue is obtained from patients and minced into smaller pieces.
-
The tissue is then subjected to enzymatic digestion to isolate single cells and small cell clusters.
-
-
Organoid Culture:
-
The isolated cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized growth medium containing essential growth factors.
-
-
Drug Sensitivity and Viability Assays:
-
Established organoids are dissociated and seeded into multi-well plates.
-
A serial dilution of the test compound (e.g., this compound, Sotorasib, Adagrasib) is added to the wells.
-
Cell viability is measured after a set incubation period (typically 72-120 hours) using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).
-
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action in the RAS signaling pathway.
Caption: Experimental workflow for this compound validation in PDOs.
References
Comparative Analysis of RAS(ON) Inhibitors in Development: A Guide for Researchers
A deep dive into the burgeoning field of direct RAS inhibitors targeting the active GTP-bound state, offering a comparative landscape of key molecules in clinical and preclinical development. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
The relentless pursuit of effective therapies for RAS-driven cancers has entered a new era with the advent of inhibitors that directly target the active, GTP-bound "ON" state of RAS proteins. These molecules hold the promise of overcoming the limitations of their predecessors that target the inactive "OFF" state and offer potential solutions for a broader range of RAS mutations, which are prevalent in some of the most challenging human cancers. This guide presents a comparative analysis of prominent RAS(ON) inhibitors currently in development, summarizing key preclinical and clinical data, detailing essential experimental methodologies, and visualizing critical biological pathways and workflows.
The Landscape of RAS(ON) Inhibition
The development of RAS(ON) inhibitors is a rapidly evolving field, with several promising candidates progressing through clinical trials. These inhibitors can be broadly categorized into two main classes: mutant-selective inhibitors, which are designed to target specific RAS mutations, and pan-RAS inhibitors, which aim to inhibit multiple RAS isoforms and mutants.
Key Mutant-Selective RAS(ON) Inhibitors in Development
A significant focus of current research is on developing inhibitors for the most common KRAS mutations, including G12C, G12D, G12V, and Q61H.
Table 1: Preclinical and Clinical Data for Mutant-Selective RAS(ON) Inhibitors
| Inhibitor (Company) | Target | Mechanism of Action | Preclinical Activity (IC50) | Clinical Trial Highlights (Selected Data) |
| RMC-6291 (Elironrasib) (Revolution Medicines) | KRAS G12C(ON) | Covalent tri-complex inhibitor that binds to cyclophilin A (CypA) and KRAS G12C(ON) | Potent anti-proliferative activity in KRAS G12C models.[1] | Phase 1/1b (NCT05462717): In NSCLC patients previously treated with a KRAS G12C(OFF) inhibitor, 50% achieved a partial response (PR) with a 100% disease control rate (DCR). In KRAS G12C(OFF) inhibitor-naïve CRC patients, a 43% PR rate and 100% DCR were observed.[2] |
| RMC-9805 (Zoldonrasib) (Revolution Medicines) | KRAS G12D(ON) | Covalent molecular glue that forms a tri-complex with CypA and KRAS G12D(ON).[3][4] | Synergizes with PD-1 inhibitors in preclinical models.[4] | Phase 1 (RMC-9805-001): In patients with KRAS G12D mutant NSCLC at the 1200 mg QD dose, the objective response rate (ORR) was 61% and the DCR was 89%.[5] In patients with advanced pancreatic ductal adenocarcinoma (PDAC), a 30% ORR and 80% DCR were observed at the candidate Phase 2 dose.[6][7] |
| MRTX1133 (Mirati Therapeutics) | KRAS G12D(ON) | Selective, non-covalent inhibitor.[8][9] | Potent in vitro and in vivo antitumor efficacy against KRAS G12D-mutant cancer cells, particularly in PDAC models.[8][9] In preclinical models, combination with immune checkpoint inhibitors led to sustained tumor regression.[10][11] | Phase 1/2 clinical trial (NCT05737706) initiated in patients with advanced solid tumors harboring KRAS G12D mutations.[12] |
| JDQ443 (Opnurasib) (Novartis) | KRAS G12C(ON) | Structurally novel, selective, covalent inhibitor that traps KRAS G12C in the inactive, GDP-bound state, but with a distinct binding mode. Development has been discontinued (B1498344).[13] | Potent and selective antitumor activity in cell lines and in vivo models, both as monotherapy and in combination with SHP2 inhibitors.[14][15][16] | Phase 1b/2 (KontRASt-01): At the recommended Phase 2 dose of 200 mg twice daily, a confirmed ORR of 57% was observed in patients with NSCLC.[17] Across all dose levels, the ORR was 28.2%.[17] Development was discontinued due to the evolving treatment landscape, not due to safety or efficacy concerns.[13] |
| Divarasib (GDC-6036) (Genentech/Roche) | KRAS G12C(ON) | Highly potent and selective covalent inhibitor.[18] | 5 to 20 times more potent and up to 50 times more selective than first-generation KRAS G12C inhibitors in preclinical studies.[19] | Phase 1: In patients with NSCLC, a confirmed response rate of 53.4% and a median progression-free survival (PFS) of 13.1 months were observed. In colorectal cancer (CRC) patients, the confirmed response rate was 29.1% with a median PFS of 5.6 months.[1][20] |
| RM-047 (Revolution Medicines) | KRAS Q61H(ON) | Preclinical selective inhibitor tool compound. | More potent than the multi-selective inhibitor RMC-7977 in suppressing growth and ERK activity in KRAS Q61H-rescued mouse embryonic fibroblasts.[21] | Preclinical stage. Combination with an EGFR inhibitor showed synergistic effects in reducing the growth of KRAS Q61H-mutant PDAC cell lines.[21][22] |
| EFTX-G12V (Uncaged Therapeutics) | KRAS G12V(ON) | RNA interference (RNAi) drug that selectively silences the mutated KRAS G12V gene.[12] | Significant tumor growth inhibition, including complete and durable responses, in mouse models of lung, colon, and pancreatic cancers.[12] | Preclinical stage.[16] |
The Rise of Pan-RAS(ON) Inhibitors
Pan-RAS inhibitors represent a paradigm shift, aiming to target multiple RAS isoforms (KRAS, NRAS, and HRAS) regardless of their mutational status. This approach could potentially address a broader patient population and overcome resistance mechanisms associated with mutant-selective inhibitors.
Table 2: Preclinical and Clinical Data for Pan-RAS(ON) Inhibitors
| Inhibitor (Company) | Target | Mechanism of Action | Preclinical Activity (IC50) | Clinical Trial Highlights (Selected Data) |
| RMC-6236 (Daraxonrasib) (Revolution Medicines) | Pan-RAS(ON) | Non-covalent, multi-selective inhibitor that forms a tri-complex with CypA and active RAS proteins.[3] | Potent anticancer activity across RAS-addicted cell lines, particularly those with KRAS codon 12 mutations.[23][24] | Phase 1/1b (RMC-6236-001): In NSCLC patients, an ORR of 38% and a DCR of 85% were observed. In PDAC patients, the ORR was 20% with a DCR of 87%.[25] In second-line PDAC with KRAS G12X mutations, the median PFS was 8.5 months and median overall survival (OS) was 14.5 months.[26] |
| RMC-7977 (Revolution Medicines) | Pan-RAS(ON) | Preclinical tool compound representative of RMC-6236.[2] | Potent cellular activity (pERK EC50 = 0.421 nmol/L; proliferation EC50 = 2.20 nmol/L).[8] Showed antiproliferative effects in cholangiocarcinoma cell lines with G12D, G12V, and G13C mutations.[27] | Preclinical stage. Demonstrated significant anti-tumor activity in models of KRAS-mutated NSCLC, with enhanced effects when combined with a G12C-selective inhibitor.[2] |
| ADT-007 (ADT Pharmaceuticals) | Pan-RAS | Binds to nucleotide-free RAS, blocking GTP activation and subsequent signaling.[26][28] | Potent and selective inhibition of growth in RAS-mutant cancer cell lines (IC50 = 2-5 nM).[6][18] | Preclinical stage. Oral administration of a prodrug inhibited tumor growth in mouse models.[26][28] |
| BI-2865 (Boehringer Ingelheim) | Pan-KRAS(OFF) | Targets the inactive GDP-bound state of KRAS, sparing HRAS and NRAS. | Potent antiproliferative activity in KRAS wild-type amplified cancer cell lines.[5][20][29] | Preclinical stage. Also shown to reverse P-glycoprotein-induced multidrug resistance in vitro and in vivo.[11] |
Visualizing the Mechanisms and Workflows
To better understand the complex signaling pathways and experimental procedures involved in the evaluation of RAS(ON) inhibitors, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Revolution Medicines Presents Encouraging Clinical Data for RMC-6236 and RMC-6291 at 2023 Triple Meeting - BioSpace [biospace.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. biorxiv.org [biorxiv.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. ascopubs.org [ascopubs.org]
- 24. targetedonc.com [targetedonc.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multiple RAS inhibitor RMC-7977 shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Daraxonrasib: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for RAS-addicted cancers is rapidly evolving. Daraxonrasib (RMC-6236), a novel RAS(ON) multi-selective inhibitor, has shown promise in clinical trials, particularly for tumors harboring KRAS mutations. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, alongside a quantitative analysis of its performance against alternative KRAS inhibitors, Sotorasib and Adagrasib. Detailed experimental protocols for key biomarker assays and visualizations of relevant biological pathways are included to support research and development efforts.
Predictive Biomarkers for this compound Response
The primary biomarker for predicting response to this compound is the presence of specific KRAS mutations . As a multi-selective inhibitor, this compound targets the active, GTP-bound state of RAS proteins, making it potentially effective against a broader range of KRAS variants compared to first-generation inhibitors that target the inactive GDP-bound state of KRAS G12C.
Key predictive biomarkers include:
-
KRAS G12X Mutations: This includes a range of mutations at the G12 codon, such as G12D, G12V, and G12R. Clinical trial data has demonstrated significant activity of this compound in patients with KRAS G12X-mutated pancreatic ductal adenocarcinoma (PDAC).[1][2]
-
KRAS G12C Mutation: While also a target for specific inhibitors like Sotorasib and Adagrasib, the unique mechanism of this compound may offer an advantage in overcoming resistance to these agents.
-
Circulating Tumor DNA (ctDNA): A reduction in KRAS variant allele frequency (VAF) in ctDNA has been shown to correlate with clinical response to this compound.[3] Early and deep reduction of RAS mutant ctDNA is a promising pharmacodynamic and predictive biomarker.
-
Co-occurring Mutations: The presence of co-mutations in genes such as TP53 and STK11/LKB1 may influence the efficacy of KRAS inhibitors. While data specific to this compound is still emerging, in the context of other KRAS inhibitors, these co-mutations have been associated with varied responses.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the clinical performance of this compound against the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).
Table 1: Clinical Performance in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Metric | This compound (RMC-6236-001) | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 38% (in 2nd/3rd line, 120-220 mg/day) | 37.1% - 41% | 43% |
| Disease Control Rate (DCR) | Not Reported | 80.5% | 80% |
| Median Progression-Free Survival (PFS) | Not Reported | 6.8 months | 6.9 months |
| Median Overall Survival (OS) | Not Reported | 12.5 months | 14.1 months |
Data for this compound in NSCLC is from a Phase 1 study and may not be directly comparable to the pivotal trials of Sotorasib and Adagrasib.
Table 2: Clinical Performance in KRAS-Mutated Pancreatic Ductal Adenocarcinoma (PDAC)
| Metric | This compound (RMC-6236-001) | Adagrasib (KRYSTAL-1) |
| Patient Population | KRAS G12X (n=22, 2nd line, 300mg/day) | KRAS G12C (n=21) |
| Objective Response Rate (ORR) | 36% | 33.3% |
| Disease Control Rate (DCR) | 91% | 81.0% |
| Median Progression-Free Survival (PFS) | 8.8 months | 5.4 months |
| Median Overall Survival (OS) | Not Reported | 8.0 months |
Sotorasib is not included in the PDAC comparison as it is primarily approved for NSCLC.
Experimental Protocols
Accurate and reproducible biomarker testing is critical for patient selection. The following sections outline the methodologies for key assays.
KRAS Mutation Detection
1. Next-Generation Sequencing (NGS)
NGS is the preferred method for comprehensive genomic profiling, capable of detecting a wide range of KRAS mutations and other relevant co-mutations from a single tissue or liquid biopsy sample.
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from cell-free DNA (cfDNA) isolated from plasma.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends to create a sequencing library. Target enrichment is performed using a panel of probes that capture regions of interest, including the KRAS gene.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina or Ion Torrent systems).
-
Data Analysis: Sequencing data is aligned to a reference genome, and variant calling algorithms are used to identify mutations in the KRAS gene and other targeted genes. The variant allele frequency (VAF) is also quantified.
2. Real-Time PCR (qPCR)
qPCR assays, such as the therascreen® KRAS RGQ PCR Kit, are used for the targeted detection of specific, known KRAS mutations.[4]
-
Sample Preparation: DNA is extracted from FFPE tumor tissue.
-
Assay Principle: The assay uses allele-specific primers and fluorescently labeled probes to detect the presence of specific KRAS mutations. The amplification of a mutant allele results in a fluorescent signal that is detected in real-time.
-
Instrumentation: A real-time PCR instrument, such as the Rotor-Gene Q, is used to perform the amplification and detection.
-
Interpretation: The presence or absence of a specific mutation is determined by the amplification curve and a predefined cycle threshold (Ct) value.
TTF-1 Immunohistochemistry (IHC)
Thyroid transcription factor-1 (TTF-1) is a potential biomarker for predicting response to KRAS inhibitors in lung adenocarcinoma.
-
Sample Preparation: FFPE tissue sections (4-5 µm) are mounted on positively charged slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (HIER) using a citrate-based buffer.
-
Staining: An automated staining platform (e.g., Leica Bond-MAX or Ventana BenchMark ULTRA) is typically used. The protocol involves:
-
Blocking of endogenous peroxidase activity.
-
Incubation with a primary antibody against TTF-1.
-
Incubation with a polymer-based detection system.
-
Visualization with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining with hematoxylin.
-
-
Interpretation: The staining is evaluated by a pathologist. A positive result is indicated by nuclear staining in tumor cells. The intensity and percentage of positive cells are often recorded.
Visualizing the Biology
The following diagrams illustrate the this compound mechanism of action and a typical experimental workflow for biomarker analysis.
Caption: this compound Mechanism of Action.
Caption: Biomarker Analysis Workflow.
References
Daraxonrasib: A Comparative Analysis of Cross-reactivity with Small GTPases
For Researchers, Scientists, and Drug Development Professionals
Daraxonrasib (RMC-6236) is an investigational, orally active, multi-selective RAS inhibitor that operates through a novel tri-complex mechanism. It targets the active, GTP-bound (ON) state of RAS proteins, a feature that distinguishes it from many earlier RAS inhibitors that targeted the inactive, GDP-bound (OFF) state. This guide provides a comparative analysis of this compound's cross-reactivity with other small GTPases, supported by available data and detailed experimental methodologies.
Mechanism of Action
This compound first forms a binary complex with the intracellular chaperone protein cyclophilin A (CypA). This complex then binds to the active RAS(ON) protein, creating a stable tri-complex. This interaction sterically hinders the binding of RAS to its downstream effectors, thereby inhibiting oncogenic signaling.[1] This unique mechanism of action contributes to its broad activity against multiple RAS isoforms and mutants.
Selectivity Profile of this compound
This compound is characterized as a "multi-selective" or "pan-RAS" inhibitor, demonstrating potent activity against wild-type and various mutant forms of KRAS, HRAS, and NRAS.[2][3] Available data indicates that it disrupts the interaction between these RAS proteins and the RAS-binding domain of BRAF with EC50 values in the nanomolar range.
Cross-reactivity with RAS Isoforms
| Target | EC50 (nM) | Description |
| Wild-type KRAS | 28-220 | Inhibition of RAS-BRAF interaction |
| Mutant KRAS | 28-220 | Inhibition of RAS-BRAF interaction for multiple oncogenic variants |
| Wild-type NRAS | 28-220 | Inhibition of RAS-BRAF interaction |
| Wild-type HRAS | 28-220 | Inhibition of RAS-BRAF interaction |
Note: The EC50 range is based on the disruption of the interaction with the RAS binding domain of BRAF for wild-type and multiple oncogenic RAS variants.
Cross-reactivity with Other Small GTPases
While specific quantitative data on the cross-reactivity of this compound against a broad panel of other small GTPase families (e.g., Rho, Rab, Arf, Ran) is not extensively available in the public domain, published research has described this compound as having "negligible off-target effects".[4] One study noted its minimal activity against a panel of other pharmacological targets, including GPCRs, enzymes, and ion channels, suggesting a high degree of selectivity for the RAS family.[4]
The structural basis for this selectivity likely lies in the unique conformation of the switch I and switch II regions of RAS proteins, which form the binding pocket for the this compound-CypA complex.[4] While other GTPases share a conserved G-domain, variations in these switch regions could account for the observed selectivity.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the methods for assessing its selectivity, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.
Biochemical Assay for GTPase Activity
This protocol describes a general method to determine the inhibitory activity of a compound against a panel of small GTPases using a fluorescence-based assay.
1. Reagents and Materials:
-
Purified recombinant small GTPases (e.g., KRAS, HRAS, NRAS, RhoA, Rac1, Cdc42, Rab1, Arf1)
-
BODIPY-GTPγS (a fluorescent, non-hydrolyzable GTP analog)
-
Guanine (B1146940) nucleotide exchange buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the guanine nucleotide exchange buffer.
-
In the assay plate, add the diluted this compound solution to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add the purified small GTPase to each well to a final concentration of approximately 100 nM.
-
Initiate the reaction by adding BODIPY-GTPγS to a final concentration of 50 nM.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths for BODIPY.
-
The binding of BODIPY-GTPγS to the GTPase results in an increase in fluorescence polarization. Inhibition of this binding by this compound will lead to a decrease in the signal.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of GTPase activity.
Cell-Based Assay for Target Engagement
This protocol outlines a method to assess the ability of this compound to inhibit RAS signaling within a cellular context.
1. Cell Lines and Reagents:
-
Cancer cell lines with known RAS mutations (e.g., HOS-143B with KRAS G12S) and wild-type RAS (e.g., HOS cells).[5]
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT).
2. Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting using antibodies against key downstream effectors of the RAS pathway (e.g., phospho-ERK, phospho-AKT) to assess the level of pathway inhibition. Total protein levels should also be measured as loading controls.
3. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of pathway inhibition across different cell lines to determine the selectivity of this compound for cells with activated RAS signaling.
Conclusion
This compound is a potent, multi-selective inhibitor of RAS(ON) proteins with a unique tri-complex mechanism of action. While comprehensive quantitative data on its cross-reactivity with a wide range of other small GTPase families is limited in publicly available literature, existing evidence strongly suggests a high degree of selectivity for RAS isoforms. This selectivity is a critical attribute for minimizing off-target effects and enhancing the therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel GTPase inhibitors. Further studies employing broad selectivity panels will be instrumental in fully elucidating the cross-reactivity profile of this promising therapeutic candidate.
References
- 1. youtube.com [youtube.com]
- 2. RAS(ON) Therapies on the Horizon to Address KRAS Resistance: Highlight on a Phase III Clinical Candidate this compound (RMC-6236) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ras-, Rho-, and Rab-family GTPases via a conserved cryptic pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Daraxonrasib: A Guide for Laboratory Professionals
As a potent, first-in-class, oral RAS(ON) multi-selective inhibitor, Daraxonrasib (RMC-6236) represents a significant advancement in the landscape of targeted cancer therapy. For researchers, scientists, and drug development professionals, ensuring its proper handling and disposal is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing investigational and hazardous pharmaceutical waste.
Core Principles of this compound Disposal
Given its status as an investigational antineoplastic agent, all this compound waste, including unused product, partially used containers, and contaminated materials, should be managed as hazardous waste. The primary method of disposal for such compounds is incineration by a licensed environmental health and safety vendor to ensure complete destruction and prevent environmental contamination.
Quantitative Data Summary for Disposal Planning
Effective management of chemical waste requires careful planning. The following table outlines key parameters to consider for the disposal of this compound.
| Parameter | Specification | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | General Guidelines for Investigational Drugs |
| Primary Disposal Method | Incineration | [1][2] |
| Recommended Container | DOT-approved, sealed, and clearly labeled hazardous waste container | [1] |
| Container Labeling | "Hazardous Waste," Chemical Name (this compound), PI Name, and Location | [3] |
| Temporary Storage | Designated and secured Satellite Accumulation Area (SAA) | [3] |
| Record Keeping | Certificate of Destruction, maintained for a minimum of three years | [1] |
Standard Operating Protocol for this compound Disposal
This protocol details the step-by-step methodology for the safe collection, storage, and disposal of this compound waste from a research laboratory setting.
1. Personal Protective Equipment (PPE) and Decontamination:
-
Always wear appropriate PPE, including double gloves, a protective gown, and safety glasses, when handling this compound waste.
-
Work within a designated area, such as a chemical fume hood, to minimize exposure.
-
Decontaminate all surfaces that may have come into contact with this compound using a suitable cleaning agent.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Place all items contaminated with this compound, including gloves, absorbent pads, empty vials, and unused tablets, directly into a designated hazardous waste container.[4]
-
For liquid waste containing this compound, use a sealed, leak-proof container.
3. Container Management:
-
Use a container approved by the Department of Transportation (DOT) for hazardous waste.[1] These are typically provided by your institution's Environmental Health and Safety (EHS) department or a contracted waste vendor.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," the name of the Principal Investigator (PI), and the laboratory location.[3]
-
Keep the container sealed when not in use to prevent spills or volatilization.
4. Temporary Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be in a low-traffic area and clearly marked.
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Provide them with an accurate inventory of the waste.
-
EHS will then transport the waste to a licensed hazardous waste management facility for incineration.[2]
6. Documentation:
-
Obtain a certificate of destruction from the waste management vendor.[1]
-
Maintain a record of all this compound waste generated and disposed of in your laboratory's chemical inventory and waste logs. These records should be kept for at least three years.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the logistical steps for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel, minimizes environmental impact, and maintains regulatory compliance. By integrating these procedures into your laboratory's safety protocols, you contribute to a culture of responsibility and safety in scientific research.
References
Personal protective equipment for handling Daraxonrasib
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical guidance for the handling and disposal of Daraxonrasib, an investigational, potent, orally active, non-covalent RAS inhibitor.[1] Given the absence of a specific Material Safety Data Sheet (MSDS) in the public domain, these recommendations are based on best practices for handling potent and cytotoxic pharmaceutical compounds. All procedures must be conducted in conjunction with a thorough, compound-specific risk assessment and in compliance with all institutional and regulatory guidelines.
Hazard Communication
This compound is a potent inhibitor of RAS-dependent signaling, designed to have a biological effect at low concentrations.[2] While clinical studies have indicated a manageable safety profile in patients at therapeutic doses, occupational exposure should be minimized.[3][4][5] The primary risks for laboratory personnel include accidental inhalation, ingestion, or skin contact, which could lead to unknown systemic effects. As with many potent pharmaceutical compounds, there is a potential for reproductive toxicity, teratogenicity, or other long-term health effects with repeated low-level exposure. Therefore, this compound should be handled as a hazardous or cytotoxic agent.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure. Double gloving is a minimum requirement for all handling activities.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, reconstituting powder). For lower-risk activities, a fitted half or full-facepiece respirator with P100/FFP3 particulate filters should be used. |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Solid-Front Gown | Use coveralls made from materials like Tyvek® or a solid-front, disposable gown with tight-fitting cuffs to protect against splashes and dust. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting. |
Engineering Controls
Engineering controls should be the primary means of exposure control.
| Control Type | Description |
| Containment | All handling of powdered this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box). |
| Ventilation | The laboratory should have a dedicated, single-pass HVAC system to prevent recirculation of contaminated air. |
| Access Control | Restrict access to areas where this compound is handled to trained and authorized personnel only. |
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage. If damage is present, treat the entire package as a potential spill and follow spill management procedures.
-
Decontamination: Wipe the exterior of the primary container with a suitable deactivating agent (e.g., 2% sodium hypochlorite (B82951) solution followed by 70% ethanol) before transferring it into the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6]
Weighing and Solution Preparation
This procedure must be performed within a containment device (BSC or isolator).
-
Preparation: Before starting, assemble all necessary materials, including pre-labeled vials, solvents, and waste containers.
-
Weighing: Use a dedicated analytical balance inside the containment device. Handle the powdered compound with care to minimize dust generation.
-
Dissolution: Slowly add the solvent to the vial containing the powdered this compound to avoid splashing. Cap the vial and mix gently until the compound is fully dissolved.
-
Aliquoting: If necessary, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Decontamination and Spill Management
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces and equipment within the containment device using a validated cleaning agent.
-
Spill Management: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Containment: For small spills, use a chemical spill kit to absorb the material.
-
Cleanup: Wearing appropriate PPE, clean the spill area from the outside in.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous or cytotoxic waste and disposed of in accordance with institutional, local, and federal regulations.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Waste (Solids) | Empty vials, flasks, plasticware, and other items with minimal residual contamination. | Yellow chemotherapy waste container. | Medical waste incineration. |
| Trace Waste (Sharps) | Used syringes and needles. | Yellow, puncture-resistant "Chemo Sharps" container. | Medical waste incineration. |
| Contaminated PPE | All disposable PPE used during handling. | Yellow chemotherapy waste bag or container. | Medical waste incineration. |
| Liquid Waste | Contaminated solvents and aqueous solutions. | Labeled, sealed hazardous liquid waste container. | Hazardous waste incineration. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and the RAS Signaling Pathway
This compound is an orally active, multi-selective RAS inhibitor. It functions through a novel tri-complex mechanism by first binding to the chaperone-like protein cyclophilin A. This complex then attaches to the active, GTP-bound form of RAS proteins, which blocks downstream effector binding and inhibits oncogenic signaling.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C44H58N8O5S | CID 164726578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS [clin.larvol.com]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
